Product packaging for Salicylaldehyde(Cat. No.:CAS No. 28777-87-9)

Salicylaldehyde

Cat. No.: B10795224
CAS No.: 28777-87-9
M. Wt: 122.12 g/mol
InChI Key: SMQUZDBALVYZAC-UHFFFAOYSA-N
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Description

Salicylaldehyde (CAS 90-02-8), also known as 2-Hydroxybenzaldehyde, is a vital fine chemical with an aromatic, burnt almond-like odor . It appears as a colorless to pale yellow oily liquid at room temperature and serves as a versatile building block in organic synthesis . Its primary research value lies in its bifunctional structure, containing both an electrophilic aldehyde group and a nucleophilic phenolic hydroxyl group. This allows it to participate in key reactions such as the Reimer-Tiemann reaction for its own synthesis from phenol and chloroform , and the Rapp-Stormer reaction to form benzofurans . It is a key precursor in the synthesis of various heterocyclic compounds, including coumarins, chromenes, and quinolines . Furthermore, this compound is a fundamental starting material for preparing a wide array of chelating ligands and Schiff bases, which are invaluable in coordination chemistry, metal ion detection, and the creation of adsorbents for environmental remediation like heavy metal removal from wastewater . Key Applications: • Organic Synthesis: Precursor for fragrances, dyes, pharmaceuticals, and pesticides . • Ligand & Complex Synthesis: Production of salen-type ligands and Schiff base complexes for catalysis and metal chelation . • Analytical Chemistry: Used as a reagent for the colorimetric detection of metal ions such as Fe(III) and Cu(II) . • Material Science: Intermediate in the synthesis of liquid crystal materials and functional polymers . This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6O2 B10795224 Salicylaldehyde CAS No. 28777-87-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-hydroxybenzaldehyde
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InChI

InChI=1S/C7H6O2/c8-5-6-3-1-2-4-7(6)9/h1-5,9H
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InChI Key

SMQUZDBALVYZAC-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C(=C1)C=O)O
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Molecular Formula

C7H6O2
Record name SALICYLALDEHYDE
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Related CAS

29734-89-2
Record name Benzaldehyde, 2-hydroxy-, homopolymer
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DSSTOX Substance ID

DTXSID1021792
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Molecular Weight

122.12 g/mol
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Physical Description

Liquid; colorless or pale yellow; bitter almond odor. Sinks and mixes slowly in water. (USCG, 1999), Colorless or dark red liquid with a bitter odor of almonds; [Hawley] Colorless or pale yellow liquid; [CAMEO] Colorless or light yellow oily liquid with almond-like odor; [MSDSonline], Liquid, colourless to straw coloured oily liquid with a pungent, bitter, almond-like odour
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Boiling Point

386 °F at 760 mmHg (USCG, 1999), 197 °C, 196.00 to 197.00 °C. @ 760.00 mm Hg
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Flash Point

172 °F (USCG, 1999), ca.78 °C (172 °F) - closed cup
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Solubility

Solubility in water, 1.7X10+4 mg/L at 86 °C, Slightly soluble in water, Slightly soluble in chloroform; miscible with ethanol; very soluble in acetone, benzene, Soluble in most organic solvents and oils, 17 mg/mL at 86 °C, slightly soluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
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Density

1.1674 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.167 g/cu cm at 20 °C/4 °C, 1.159-1.170
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Vapor Density

4.2 (USCG, 1999) - Heavier than air; will sink (Relative to Air), 4.2 (Air = 1)
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Vapor Pressure

1.09 mmHg at 90 °F (USCG, 1999), 0.59 [mmHg], 0.593 mm Hg at 25 °C /calculated from experimentally derived coefficients/
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Color/Form

Liquid, Colorless, oily liquid or dark-red oil, Colorless to straw, oily liquid

CAS No.

90-02-8, 27761-48-4
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Melting Point

19.4 °F (USCG, 1999), -7 °C, 0.7 °C
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Synthetic Methodologies for Salicylaldehyde and Its Functionalized Analogues

Classical Formylation Reactions

Classical methods for synthesizing salicylaldehydes often rely on electrophilic aromatic substitution reactions, utilizing readily available reagents.

Reimer-Tiemann Reaction: Mechanistic Insights and Optimization Strategies

The Reimer-Tiemann reaction is a cornerstone method for the ortho-formylation of phenols, famously yielding salicylaldehyde (B1680747) from phenol (B47542). Discovered by Karl Reimer and Ferdinand Tiemann in the 1870s, this reaction involves treating phenol with chloroform (B151607) in a strong alkaline medium, typically sodium hydroxide (B78521) byjus.comhkasme.orgallen.inmychemblog.compsiberg.com. The reaction proceeds via an electrophilic aromatic substitution mechanism, with dichlorocarbene (B158193) (:CCl₂) generated in situ from chloroform and the base serving as the key electrophilic species byjus.comallen.inpsiberg.comnumberanalytics.comwikipedia.org.

Mechanism: The reaction initiates with the deprotonation of chloroform by the strong base (e.g., NaOH) to form a chloroform carbanion. This carbanion rapidly undergoes alpha-elimination, expelling a chloride ion to generate the highly reactive dichlorocarbene byjus.comallen.inpsiberg.comnumberanalytics.comwikipedia.org. Concurrently, the phenol is deprotonated to a phenoxide ion, which is more nucleophilic due to the delocalization of the negative charge into the aromatic ring. The electron-rich phenoxide ion then undergoes nucleophilic attack by the electrophilic dichlorocarbene, preferentially at the ortho position, driven by the activating and directing influence of the hydroxyl group byjus.commychemblog.compsiberg.comwikipedia.org. This attack leads to a dichloromethyl-substituted phenol intermediate, which upon basic hydrolysis and tautomerization, yields the final this compound product byjus.comhkasme.orgpsiberg.comwikipedia.org.

Optimization Strategies: The Reimer-Tiemann reaction is typically conducted in a biphasic solvent system, combining an aqueous hydroxide solution with an organic phase containing chloroform byjus.comallen.inpsiberg.comunacademy.com. Techniques such as rapid mixing, phase-transfer catalysts, or emulsifying agents like 1,4-dioxane (B91453) are employed to facilitate the interaction between the immiscible phases byjus.comallen.inunacademy.com. While effective for phenols and other electron-rich aromatic compounds like naphthols, the reaction's yield and selectivity can be influenced by parameters such as base concentration, temperature, and reactant ratios numberanalytics.comunacademy.com. Higher base concentrations can accelerate dichlorocarbene formation but may also promote side reactions numberanalytics.com. Elevated temperatures are generally required to initiate the reaction, which can become highly exothermic once it starts, posing a risk of thermal runaways byjus.comunacademy.com. The reaction is known to produce a mixture of ortho and para isomers, with the ortho product usually being the major one due to the stabilizing influence of the hydroxyl group and potential intramolecular hydrogen bonding in the product wikipedia.orgunacademy.com.

Modified Duff Reaction and Relatedortho-Formylations

The Duff reaction, named after James Cooper Duff, is another classical method for the ortho-formylation of phenols, utilizing hexamethylenetetramine (HMTA) as the formyl source in acidic conditions wikipedia.orgsynarchive.com. While generally less efficient than other methods, it offers advantages in terms of reagent availability and operational simplicity rsc.org.

Mechanism and Applications: The Duff reaction mechanism is thought to involve the protonation and ring-opening of HMTA to generate an iminium species, which then undergoes electrophilic attack on the phenol ring, typically at the ortho position wikipedia.orgrsc.org. This is followed by oxidation and hydrolysis steps to yield the this compound derivative wikipedia.orgrsc.org. The reaction is most effective with electron-rich aromatic compounds, particularly phenols wikipedia.orgsynarchive.compsu.edu. Modifications, such as using anhydrous trifluoroacetic acid (TFA) as a solvent, have been reported to improve yields and allow for selective mono- or di-formylation of phenols mdma.chthieme-connect.comecu.edu. For instance, heating phenols with HMTA in TFA can yield ortho-formylated products, with para-formylation observed for other electron-rich aromatics mdma.ch. Mechanochemical approaches using HMTA and sulfuric acid on silica (B1680970) have also been developed, offering a sustainable alternative researchgate.net.

Related ortho-formylation methods include those employing paraformaldehyde with magnesium salts (e.g., MgCl₂) and a base like triethylamine (B128534), which selectively formylate phenols to salicylaldehydes in good to excellent yields uio.nouio.nothieme-connect.com. These methods often proceed via magnesium phenoxide intermediates uio.nothieme-connect.com.

Gattermann and Vilsmeier-Haack Formylation Approaches for this compound Derivatives

The Gattermann reaction and the Vilsmeier-Haack reaction are established methods for introducing aldehyde groups onto aromatic rings.

Gattermann Reaction: The Gattermann reaction, also known as Gattermann formylation or Gattermann this compound synthesis, involves the formylation of aromatic compounds using a mixture of hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃) collegedunia.comyoutube.comscienceinfo.comunacademy.comvedantu.com. The reaction is similar in principle to the Friedel-Crafts reaction. The mechanism involves the formation of formimino chloride from HCN and HCl, which then reacts with the Lewis acid to form a highly electrophilic formimino cation. This cation attacks the aromatic ring, followed by hydrolysis of the resulting imine to yield the benzaldehyde (B42025) collegedunia.comscienceinfo.comvedantu.com. While effective for many aromatic compounds, its application to phenols can lead to ortho-substituted aldehydes youtube.comunacademy.com. A safer alternative uses zinc cyanide (Zn(CN)₂) instead of HCN, as it is a solid and easier to handle collegedunia.comyoutube.com.

Vilsmeier-Haack Reaction: The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically derived from phosphorus oxychloride (POCl₃) and a substituted amide like dimethylformamide (DMF), to formylate activated aromatic compounds thieme-connect.com. This method can also be applied to phenols, often in the presence of transition metal catalysts like copper(II), nickel(II), or cobalt(II) nitrates, to yield salicylaldehydes in good yields thieme-connect.com.

Contemporary Synthetic Routes

Modern synthetic chemistry has introduced more sophisticated and selective methods for the synthesis of salicylaldehydes, often leveraging catalysis and advanced organic transformations.

Catalyticortho-Functionalization of Phenols

Catalytic methods have emerged as powerful tools for the selective ortho-formylation of phenols, offering milder conditions and improved efficiency compared to classical routes.

Transition Metal Catalysis: Transition metals, particularly palladium and copper, have been extensively explored for catalyzing the ortho-functionalization of phenols. These approaches often involve C-H activation strategies, where a directing group on the phenol facilitates the metal catalyst's access to the ortho C-H bond acs.orgresearchgate.net. For example, rhodium(III) catalysis has been employed in enaminone-directed alkenyl C-H coupling with alkynes to synthesize this compound derivatives, representing a unique benzene (B151609) ring framework formation strategy acs.orgnih.gov. Copper-catalyzed methods have also been developed for the ortho-formylation of phenols, sometimes utilizing paraformaldehyde as the formyl source researchgate.netrsc.orgnih.gov. For instance, copper-catalyzed oxidative esterification of ortho-formyl phenols has been achieved using tert-butyl hydroperoxide (TBHP) as an oxidant scribd.com.

Chemo- and Regioselective Synthesis via Advanced Organic Transformations

Advanced organic transformations focus on achieving high levels of chemo- and regioselectivity, minimizing by-product formation and enabling the synthesis of complex this compound analogues.

Directed ortho-Metallation and C-H Activation: Directed ortho-metallation (DoM) strategies, where a directing group guides a strong base (like an organolithium reagent) to deprotonate the ortho position, followed by electrophilic quench with a formylating agent, can provide highly regioselective access to salicylaldehydes researchgate.net. Modern C-H activation methodologies, often metal-catalyzed, offer direct routes to functionalize specific C-H bonds without pre-functionalization. For example, rhodium(III)-catalyzed C-H activation of enaminones with alkynes has been used to construct this compound frameworks acs.orgnih.gov. These methods are crucial for synthesizing complex molecules where precise control over substitution patterns is essential.


Compound List:

  • This compound
  • Phenol
  • Naphthols
  • Pyrroles
  • Indoles
  • Coumarin (B35378)
  • Salicylic (B10762653) acid
  • Syringaldehyde
  • 3,5-di-tert-butylthis compound
  • p-Cresol
  • 2,6-dimethylphenol
  • 3,5-dimethyl-4-hydroxybenzaldehyde
  • 2-hydroxy-6-methylbenzaldehyde
  • 2-fluoro-6-hydroxybenzaldehyde
  • 2-hydroxy-1-naphthaldehyde
  • 5-methoxy-2-naphthol
  • 3-formyloctahydro-1,1´-binaphthol
  • 2-methoxyphenol
  • 4-tert-butylphenol
  • 5-tert-butylthis compound
  • Chemical Reactivity and Mechanistic Investigations of Salicylaldehyde

    Carbonyl Group Reactivity

    The chemical behavior of salicylaldehyde (B1680747) is largely dictated by its carbonyl functional group. Like other aldehydes, it undergoes a variety of reactions characteristic of this group, but with unique features imparted by the ortho-hydroxyl substituent. ncert.nic.in Aldehydes are generally more reactive in nucleophilic addition reactions than ketones due to both steric and electronic factors. ncert.nic.inpressbooks.pub Sterically, the single substituent on the aldehyde's carbonyl carbon presents less hindrance to an incoming nucleophile compared to the two substituents on a ketone's carbonyl carbon. pressbooks.pub Electronically, the two alkyl groups in a ketone reduce the electrophilicity of the carbonyl carbon more effectively than the single group in an aldehyde. ncert.nic.in

    The most fundamental reaction of the carbonyl group in this compound is nucleophilic addition. This reaction proceeds via a well-established mechanism where a nucleophile attacks the electrophilic carbon atom of the polar carbonyl group. ncert.nic.inpressbooks.pub This attack forces the rehybridization of the carbonyl carbon from sp² to sp³, resulting in the formation of a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org In the subsequent step, this intermediate is protonated, typically by a protic solvent or a weak acid added to the reaction medium, to yield an alcohol as the final product. libretexts.orglibretexts.org

    The general mechanism can be summarized as:

    Nucleophilic Attack: The nucleophile (:Nu⁻) adds to the electrophilic carbonyl carbon.

    Protonation: The resulting alkoxide intermediate abstracts a proton (H⁺) from a source in the reaction mixture.

    This pathway is central to many of the transformations that this compound undergoes, including condensation and addition reactions with various nucleophiles like cyanides, bisulfites, and organometallic reagents. ncert.nic.inorganicmystery.com For instance, the reaction with hydrogen cyanide (HCN) in the presence of a base catalyst yields a cyanohydrin. ncert.nic.inorganicmystery.com

    Condensation reactions are a cornerstone of this compound's reactivity, providing synthetic routes to a wide array of heterocyclic compounds and other complex molecules. These reactions typically begin with a nucleophilic addition to the carbonyl group, followed by a dehydration step.

    The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an active methylene (B1212753) compound in the presence of a weak base catalyst. wikipedia.orgthermofisher.com this compound readily participates in this reaction to produce α,β-unsaturated products, which often undergo subsequent intramolecular cyclization. nih.gov The active methylene compound must possess two electron-withdrawing groups to increase the acidity of its protons, facilitating the formation of a nucleophilic enolate by the weak base. wikipedia.orgthermofisher.com

    The mechanism involves the base-catalyzed formation of a carbanion from the active methylene compound, which then acts as a nucleophile, attacking the carbonyl carbon of this compound. The resulting aldol-type adduct then dehydrates to form a new carbon-carbon double bond. wikipedia.org A key variant involves the intramolecular cyclization of the Knoevenagel product, particularly due to the presence of the ortho-hydroxyl group, leading to the formation of coumarins and chromenes. nih.govyoutube.com

    Active Methylene CompoundCatalyst/ConditionsPrimary ProductYieldReference
    Malononitrile (B47326)Na2CO3, H2O2-Iminochromene90% nih.govbeilstein-journals.org
    Ethyl acetoacetatePiperidine (B6355638), Ethanol3-Acetylcoumarin96% youtube.com
    Acetophenone (B1666503)KOH, EthanolChalcone (B49325) derivative85% nih.govresearchgate.net
    DimedoneKF/Al2O3Chromane (B1220400) derivative- nih.govresearchgate.net
    Malononitrile and IndoleL-proline2-Aminochromene derivative90% nih.govbeilstein-journals.org

    This compound undergoes aldol (B89426) and aldol-type condensation reactions with ketones and other enolizable carbonyl compounds. ncert.nic.in In the presence of a base, a ketone like acetone (B3395972) can be deprotonated to form a nucleophilic enolate ion. This enolate then attacks the electrophilic carbonyl carbon of this compound to form a β-hydroxy ketone (an aldol adduct). chemedx.org

    A classic example is the reaction between this compound and acetone in a basic aqueous solution, which rapidly forms an orange solid aldol product. chemedx.org This specific reaction forms the basis of a clinical test for acetone levels. chemedx.org

    Furthermore, the reaction of this compound with acetophenones, known as a Claisen-Schmidt condensation (a variant of the aldol reaction), yields chalcones. nih.govresearchgate.net These chalcone intermediates are pivotal in the synthesis of flavonoids. The initial aldol adduct readily dehydrates to form the α,β-unsaturated ketone system of the chalcone. Subsequent reactions, such as reduction of the double bond followed by acid-catalyzed intramolecular cyclization of the phenolic hydroxyl group onto the carbonyl, can produce flavans. nih.govbeilstein-journals.org Alternatively, oxidative cyclization of the chalcone can lead to the formation of flavones. nih.gov

    This compound reacts readily with primary amines in a condensation reaction to form imines (C=N-R), which are commonly referred to as Schiff bases. ajrconline.orgrecentscientific.com This reaction is of significant importance as this compound-derived Schiff bases are among the most widely used ligands in coordination chemistry. ajrconline.orgchempedia.info

    The mechanism involves the nucleophilic addition of the amine's nitrogen atom to the carbonyl carbon, forming an unstable intermediate called a hemiaminal or carbinolamine. recentscientific.com This is followed by the elimination of a water molecule, often under acid or base catalysis, to yield the stable imine product. ajrconline.orgrecentscientific.com The presence of the ortho-hydroxyl group in the this compound moiety allows for the formation of an intramolecular hydrogen bond (O-H···N) in the resulting Schiff base, which contributes to its stability. latakia-univ.edu.sy This structural feature is also crucial for its ability to act as a bidentate or tridentate chelating agent for various metal ions. latakia-univ.edu.syrecentscientific.com

    Amine ReactantReaction ConditionsResulting Schiff Base TypeReference
    2-AminophenolEthanol, RefluxTridentate ligand precursor ajrconline.org
    Aniline (B41778)Water, Room Temp.Bidentate ligand precursor recentscientific.com
    Ethylene (B1197577) diamineWater, Room Temp.Tetradentate "salen" type ligand precursor recentscientific.comchempedia.info
    1-Amino-2-indanolEthanol, Room Temp.Chiral Schiff base nih.gov
    Isonicotinic acid hydrazide-This compound isonicotinic acid hydrazone (H2salnah) tandfonline.com

    The aldehyde functional group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

    Oxidation: The formyl group of this compound can be oxidized to a carboxyl group to form salicylic (B10762653) acid. This transformation can be achieved using various oxidizing agents. stackexchange.com For example, potassium permanganate (B83412) (KMnO₄) is a common reagent for this purpose, and the reaction can proceed without oxidizing the phenolic hydroxyl group under controlled conditions. stackexchange.com Kinetic studies on the oxidation of this compound by reagents like N-bromonicotinamide have shown that the reaction can follow complex kinetics, sometimes being first order with respect to the oxidant but zero order with respect to the this compound substrate. researchgate.net Electrochemical methods have also been employed for the oxidation of this compound, with studies showing the reaction follows first-order kinetics with an apparent activation energy of 17.2 kJ/mol under specific conditions. acs.orgacs.org

    Reduction: The carbonyl group of this compound can be reduced to a primary alcohol, yielding salicyl alcohol (also known as saligenin). echemi.commicrochem.fr Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this selective reduction, as it typically does not affect the aromatic ring or the phenolic hydroxyl group. nih.govorganic-chemistry.org This reduction is often the first step in multi-step syntheses, such as the Adler-Becker reaction where this compound is reduced to salicyl alcohol in situ, which is then oxidized to a spiroepoxydienone. nih.gov Stronger reducing agents like lithium aluminum hydride (LAH) can also reduce the aldehyde, but may lead to over-reduction to form o-cresol. echemi.comstackexchange.com

    Oxidation and Reduction Pathways

    Dakin Oxidation and Related Phenolic Ring Transformations

    The Dakin oxidation is a significant reaction in organic chemistry where an ortho- or para-hydroxylated phenyl aldehyde or ketone is converted into a benzenediol and a carboxylate. wikipedia.org This redox reaction involves the oxidation of the carbonyl group and the reduction of hydrogen peroxide (H₂O₂). wikipedia.org In the case of this compound (2-hydroxybenzaldehyde), the Dakin reaction transforms it into catechol (1,2-dihydroxybenzene). wikipedia.orgwikipedia.orgyoutube.com

    The reaction is typically carried out using hydrogen peroxide in a basic medium, such as sodium hydroxide (B78521) (NaOH). wikipedia.orgchempedia.info The mechanism begins with the nucleophilic addition of a hydroperoxide ion to the carbonyl carbon of the aldehyde. wikipedia.org This is followed by a rearrangement where the aryl group migrates, leading to the formation of a phenyl ester intermediate. wikipedia.org Subsequent hydrolysis of this ester yields the final catechol product and a carboxylate. wikipedia.org The Dakin reaction is mechanistically related to the Baeyer-Villiger oxidation. wikipedia.orgchempedia.info

    The efficiency of the Dakin oxidation can be influenced by various factors. Research has shown that the reaction can be accelerated using different catalytic systems. For instance, using an ionic liquid solvent with methyltrioxorhenium (MTO) as a catalyst can dramatically increase the reaction rate. wikipedia.org More environmentally friendly approaches have also been developed, utilizing tap water or reverse osmosis (RO) outlet water with H₂O₂ at room temperature, which avoids the need for traditional bases or toxic additives. rsc.orgajgreenchem.com These greener methods have demonstrated high yields of catechol from this compound in short reaction times. rsc.org

    The reaction is highly valued for its ability to achieve aromatic hydroxylations, which can be synthetically challenging. rsc.org It provides a direct route to catechols, which are important precursors for various compounds, including catecholamines and antioxidants. wikipedia.org

    Aromatic Ring Reactivity and Substituent Effects

    Electrophilic Aromatic Substitution Reactions

    The reactivity of the aromatic ring in this compound towards electrophilic substitution is governed by the two substituents present: the hydroxyl (-OH) group and the formyl (-CHO) group. These groups exert competing electronic effects that influence the position and rate of substitution.

    Hydroxyl Group (-OH): The hydroxyl group is a powerful activating group and an ortho, para-director. Its oxygen atom possesses lone pairs of electrons that can be donated to the aromatic ring through resonance, increasing the electron density at the ortho and para positions. This makes the ring more susceptible to attack by electrophiles.

    Formyl Group (-CHO): The formyl group, conversely, is a deactivating group and a meta-director. The carbonyl carbon is electrophilic, and the group withdraws electron density from the aromatic ring through both inductive and resonance effects. This deactivation makes electrophilic substitution more difficult.

    In this compound, the hydroxyl group is at position 1 and the formyl group is at position 2. The powerful activating and ortho, para-directing effect of the hydroxyl group generally dominates. It strongly activates positions 4 and 6 (para and ortho to the hydroxyl group, respectively). The deactivating formyl group directs incoming electrophiles to positions 4 and 6 (which are meta to it). Therefore, the directing effects of both groups are synergistic, reinforcing substitution at the C4 and C6 positions. The specific outcome of a reaction can depend on the reaction conditions and the nature of the electrophile.

    Influence of Ortho-Hydroxyl Group on Reactivity (Chelation-Assisted Reactions)

    The ortho positioning of the hydroxyl and aldehyde groups in this compound is crucial to its unique reactivity, primarily due to the formation of a stable intramolecular hydrogen bond. wikipedia.orgnih.gov This hydrogen bond creates a pseudo-six-membered ring structure, influencing the molecule's conformation and electronic properties.

    This structural feature enables chelation, where the this compound can act as a bidentate ligand, coordinating with metal ions through both the phenolic oxygen and the carbonyl oxygen. This chelation is fundamental to its role in forming stable complexes, such as the salen ligand when condensed with ethylenediamine (B42938). wikipedia.orghkasme.org

    Beyond coordination chemistry, the ortho-hydroxyl group can directly participate in and facilitate reactions, a phenomenon known as chelation-assisted reactivity. A notable example is the A³ coupling reaction (alkyne-aldehyde-amine) to form propargylamines. Research has demonstrated that the ortho-hydroxyl group of this compound can activate the C-H bond of a terminal alkyne, enabling the reaction to proceed efficiently without a metal catalyst. beilstein-journals.org A plausible mechanism suggests that after the formation of an iminium ion from the aldehyde and amine, the hydroxyl group facilitates the deprotonation and activation of the alkyne via hydrogen bonding, making it sufficiently nucleophilic to attack the iminium ion. beilstein-journals.orgnih.gov This catalytic role of the hydroxyl group represents a significant advantage in green chemistry, avoiding contamination from metal catalysts. beilstein-journals.org

    The presence of the hydroxyl group also influences formylation reactions. In ortho-formylation protocols using magnesium phenoxides, substituents in the ortho position that can coordinate with the magnesium cation can inhibit the reaction, presumably due to chelation that prevents the necessary coordination of formaldehyde (B43269). orientjchem.org

    Cascade and Tandem Reactions

    Michael/Stetter Reactions Involving this compound

    This compound is a versatile substrate in cascade reactions, which allow for the rapid assembly of complex molecules from simple starting materials in a single pot. pnas.org A significant example is the multicatalytic, asymmetric Michael/Stetter reaction between salicylaldehydes and electron-deficient alkynes. pnas.orgnih.gov This sequence generates valuable benzofuranone products with good to excellent yields and enantioselectivities. pnas.org

    The cascade process typically involves two distinct catalytic cycles:

    Amine-Mediated Michael Addition: The reaction is initiated by an amine catalyst, such as quinuclidine, which mediates the Michael addition (a conjugate 1,4-addition) of the this compound's phenolic oxygen to an activated alkyne, like dimethyl acetylenedicarboxylate (B1228247) (DMAD). pnas.orgwikipedia.orgorganic-chemistry.org

    N-Heterocyclic Carbene (NHC)-Promoted Intramolecular Stetter Reaction: Following the Michael addition, an N-heterocyclic carbene (NHC) catalyst promotes an intramolecular Stetter reaction. pnas.org The Stetter reaction involves the umpolung (polarity reversal) of the aldehyde, which becomes a nucleophile and attacks the Michael acceptor moiety within the same molecule, leading to the formation of the benzofuranone ring. nih.govwikipedia.org

    This one-pot protocol highlights the power of tandem catalysis, where catalyst compatibility is key. pnas.org Studies have shown that factors such as the E/Z geometry of the reaction intermediate and the presence of additives like catechol (which can be formed as a side-product from the Dakin oxidation of this compound) can influence the reaction's enantioselectivity. pnas.org Theoretical studies using Density Functional Theory (DFT) have helped to elucidate the mechanism of the NHC-catalyzed intramolecular Stetter reaction, identifying the formation of the Breslow intermediate as the rate-determining step. nih.gov

    Annulation Reactions for Heterocyclic Scaffolds

    This compound is a cornerstone starting material for annulation reactions that construct a wide variety of important heterocyclic scaffolds, most notably coumarins and benzofurans. wikipedia.org

    Synthesis of Coumarins: Coumarins are a class of benzopyrones widely found in nature. Several classic and modern synthetic methods utilize this compound:

    Perkin Reaction: The condensation of this compound with acetic anhydride (B1165640) in the presence of a weak base like sodium acetate (B1210297) or triethylamine (B128534) is a traditional method to produce coumarin (B35378). wikipedia.orgsciforum.netgoogle.com The mechanism involves the initial formation of O-acetyl this compound, which then undergoes a base-catalyzed intramolecular aldol-type condensation. sciforum.net

    Knoevenagel Condensation: this compound can be condensed with active methylene compounds like diethyl malonate or Meldrum's acid, often catalyzed by bases such as piperidine or sodium azide (B81097), to form coumarin derivatives. nih.gov

    Wittig Reaction: Reaction with phosphonium (B103445) ylides, such as carbethoxymethylenetriphenylphosphorane, provides a route to coumarins in moderate to high yields. jst.go.jp

    Tandem Reactions: Newer protocols involve tandem reactions, such as the base-promoted reaction of this compound with aryl-substituted 1,1-dibromo-1-alkenes, which proceeds under mild, transition-metal-free conditions. rsc.org

    Synthesis of Benzofurans: Benzofuran (B130515) is another key heterocycle readily synthesized from this compound:

    Rap-Stoermer Condensation: Etherification of this compound with chloroacetic acid, followed by intramolecular cyclization, yields benzofuran. wikipedia.org

    Reaction with Tosylhydrazones: In the presence of a copper catalyst, the reaction of this compound p-tosylhydrazones with calcium carbide (a safe acetylene (B1199291) source) provides 2-methylbenzofurans. organic-chemistry.org

    Cascade Reactions: A catalyst-free cascade reaction between salicylaldehydes and nitroepoxides using K₂CO₃ in DMF affords benzofuran derivatives in good yields. nih.gov

    Transition-Metal-Catalyzed Annulation: Ruthenium(II)-catalyzed C-H activation and annulation of salicylaldehydes with both terminal and internal alkynes is an efficient method to produce chromones (a benzopyran derivative) and can be directed towards benzofurans under different conditions. nih.govresearchgate.net Similarly, rhodium catalysts have been used in reactions with diazo compounds to divergently synthesize chromones and benzofurans. nih.gov

    These annulation strategies demonstrate the indispensability of this compound as a versatile building block in the synthesis of a diverse range of heterocyclic compounds.

    Multicomponent Reactions Incorporating this compound

    This compound, or 2-hydroxybenzaldehyde, is a highly valuable starting material in multicomponent reactions (MCRs) for the synthesis of a wide array of heterocyclic compounds. researchgate.net Its unique structure, featuring both a hydroxyl and an aldehyde group ortho to each other, allows it to participate in pseudo-three and four-component reactions, often exhibiting different reactivity compared to other aromatic aldehydes. researchgate.net This distinct behavior enables the formation of complex molecular architectures in a single, efficient step. researchgate.net MCRs are prized in organic synthesis for their efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds from simple precursors. researchgate.netnih.gov

    The reactivity of this compound in MCRs typically involves an initial reaction at the aldehyde functional group, often a Knoevenagel or Aldol condensation, followed by an intramolecular cyclization involving the phenolic hydroxyl group. beilstein-journals.orgnih.gov This tandem sequence is a cornerstone of its utility, leading to important heterocyclic scaffolds.

    Synthesis of Chromene Derivatives

    Chromenes and their derivatives are a prominent class of heterocycles synthesized via MCRs involving this compound. These reactions often proceed through a tandem sequence initiated by a Knoevenagel condensation or a Michael addition. researchgate.netbeilstein-journals.org A common strategy involves the reaction of this compound with active methylene compounds, such as malononitrile or ethyl cyanoacetate, in the presence of a catalyst. researchgate.netbeilstein-journals.org

    For instance, biologically active 2-Amino-4H-Chromene derivatives have been synthesized through a Knoevenagel condensation of salicylaldehydes with active methylene compounds, followed by an intramolecular Michael addition, achieving high yields rapidly at room temperature. researchgate.net The reaction of this compound with malononitrile can be efficiently catalyzed by Na2CO3 in water to produce 2-iminochromene in 90% yield. beilstein-journals.org Similarly, the reaction between this compound and dimedone, catalyzed by KF/Al2O3, proceeds through a Knoevenagel condensation, a Michael addition, and an intramolecular cyclization to form chromane derivatives. nih.gov

    Another key pathway is the tandem oxo-Michael addition of this compound to α,β-unsaturated compounds, which forms an enolate intermediate that subsequently undergoes an intramolecular Knoevenagel condensation to yield chromane derivatives. beilstein-journals.orgnih.gov Various catalysts have been employed to facilitate these transformations, including basic anion exchange resins like Amberlite IRA-400 Cl, which has been used to synthesize fluorescent 4H-chromene derivatives in excellent yields under neat conditions. researchgate.net

    Table 1: Selected Multicomponent Reactions for the Synthesis of Chromene Derivatives from this compound
    ReactantsCatalyst/ConditionsProduct TypeYieldReference
    This compound, MalononitrileNa₂CO₃ / H₂O2-Iminochromene90% beilstein-journals.org
    Substituted Salicylaldehydes, DimedoneKF/Al₂O₃Chromane derivativeHigh nih.gov
    4-diethylamino substituted 2-hydroxybenzaldehyde, Dimedone, 2-hydroxynaphthaquinoneAmberlite IRA-400 Cl / NeatFluorescent 4H-chromeneExcellent researchgate.net
    This compound, 4-hydroxy coumarin, IndoleL-ProlineChromeno-chromenone derivative78-90% researchgate.net
    This compound, Malononitrile, KetoneMgO / DMF (reflux)Substituted ChromeneNot specified researchgate.net

    Synthesis of Coumarin Derivatives

    Coumarins, another significant class of heterocycles, are frequently synthesized using MCRs starting from this compound. The Knoevenagel condensation is a central reaction in many of these synthetic routes. nih.gov One-pot syntheses of coumarin-3-carboxylic acids have been achieved by reacting salicylaldehydes with Meldrum's acid in water, with sodium azide proving to be a highly effective catalyst, affording yields up to 99%. nih.gov

    A three-component, one-pot method for preparing coumarin-3-carboxamides involves the reaction of this compound, primary or secondary amines, and diethylmalonate, using a piperidine-iodine dual catalyst system in ethanol. researchgate.net Similarly, coumarin-3-carboxylic esters can be synthesized in a multicomponent reaction of salicylaldehydes, dialkyl malonates, and various catalysts. nih.gov For example, the reaction of this compound and diethyl malonate in ethanol, catalyzed by piperidine and acetic acid, is a known route to coumarin derivatives. nih.gov More complex structures, such as 3-benzoxazole coumarins, have been obtained from the reaction of substituted salicylaldehydes, ethyl cyanoacetate, and o-aminophenols in n-BuOH. nih.gov

    Table 2: Selected Multicomponent Reactions for the Synthesis of Coumarin Derivatives from this compound
    ReactantsCatalyst/ConditionsProduct TypeYieldReference
    This compound, Meldrum's acidSodium Azide / H₂O, RTCoumarin-3-carboxylic acid99% nih.gov
    This compound, Primary/secondary amines, DiethylmalonatePiperidine-Iodine / EthanolCoumarin-3-carboxamideHigh researchgate.net
    This compound, Diethyl malonatePiperidine, Acetic acid / EtOHCoumarin derivativeNot specified nih.gov
    Substituted Salicylaldehydes, Ethyl cyanoacetate, o-Aminophenolsn-BuOH3-Benzoxazole coumarin40–79% nih.gov
    This compound, Aryl acetic acidsPh₃P/I₂-Et₃N / DCM3-Aryl coumarinup to 98% nih.gov

    Synthesis of Xanthene Derivatives

    Xanthene derivatives are another class of compounds accessible through MCRs involving this compound. These reactions often utilize two equivalents of a 1,3-dicarbonyl compound, such as dimedone (5,5-dimethylcyclohexane-1,3-dione), reacting with one equivalent of an aldehyde. The synthesis of heteroaryl-substituted xanthenes has been accomplished by reacting various aldehydes with dimedone in aqueous media, using 1,4-diazabicyclo[2.2.2]octane (DABCO) as a catalyst. nih.gov The proposed mechanism involves an initial Knoevenagel condensation, followed by a Michael addition of a second dimedone molecule, and a final cyclization/dehydration step. nih.gov A related reaction involves the one-pot synthesis of 9-(2-hydroxy-4,4-dimethyl-6-oxocyclohex-1-enyl)-3,3-dimethyl-2,3,4,9-tetrahydro-1H-xanthen-1-one from the reaction of this compound and dimedone. researchgate.net

    Table 3: Selected Multicomponent Reactions for the Synthesis of Xanthene Derivatives
    ReactantsCatalyst/ConditionsProduct TypeYieldReference
    Heteroarylaldehydes, Dimedone (2 equiv.)DABCO (10 mol%) / H₂O, refluxHeteroaryl substituted xantheneHigh nih.gov
    This compound, Dimedone (2 equiv.)Not specifiedTetrahydroxanthenone derivativeNot specified researchgate.net

    Isocyanide-Based and Other Multicomponent Reactions

    This compound also participates in isocyanide-based multicomponent reactions (IMCRs), such as the Ugi and Passerini reactions, which are powerful tools for creating molecular diversity. asianpubs.orgnih.gov A notable example is a novel four-component reaction between this compound, a secondary amine, an isocyanide, and water, which proceeds smoothly at room temperature to afford benzo[b]furan derivatives in high yields. asianpubs.org The reaction is particularly efficient with electron-withdrawing substituents on the this compound ring due to the increased electrophilicity of the carbonyl group. asianpubs.org The mechanism involves the formation of an iminium ion from the this compound and amine, which then reacts with the isocyanide. asianpubs.org

    Furthermore, this compound is used in pseudo-multicomponent reactions to construct even more complex heterocyclic systems. For example, 5H-chromeno[2,3-b]pyridines have been synthesized via a pseudo-four-component reaction strategy involving salicylaldehydes, malononitrile, and 5-methyl-2,4-dihydro-3H-pyrazol-3-one. rsc.org The proposed mechanism for this transformation involves a sequence of Knoevenagel condensation, intramolecular Pinner cyclization, and Michael addition. rsc.org

    Derivatives and Structural Architectures Derived from Salicylaldehyde

    Schiff Bases and their Ligand Design Principles

    Schiff bases, characterized by the imine (C=N) functional group, are readily synthesized through the condensation of salicylaldehyde (B1680747) with primary amines. These compounds are of immense interest in coordination chemistry due to their chelating abilities, acting as versatile ligands for various metal ions. The design of these ligands is often dictated by their denticity and the specific arrangement of donor atoms, which influence the resulting metal complex's geometry, stability, and catalytic or biological activity.

    This compound derivatives can form Schiff bases with varying denticities, depending on the amine used in the condensation.

    Monodentate ligands: While less common for this compound itself, derivatives can be designed to act as monodentate ligands.

    Bidentate ligands: Condensation of this compound with a primary amine yields a simple Schiff base, which, along with the phenolic oxygen, can act as an O,N-bidentate ligand.

    Tridentate ligands: The use of diamines or amino alcohols in conjunction with this compound can lead to tridentate ligands. For instance, this compound thiosemicarbazone (Hsaltsc) acts as a tridentate O,N,S donor ligand, coordinating to metal ions through the phenolic oxygen, imine nitrogen, and thiolate sulfur acs.orgtandfonline.com.

    Tetradentate ligands: The most well-known examples are the "salen" type ligands, formed by the condensation of two equivalents of this compound with one equivalent of a diamine, such as ethylenediamine (B42938) or 1,2-diaminopropane (B80664) chemmethod.comresearchgate.netwikipedia.orgtaylorandfrancis.com. These ligands, featuring two imine nitrogen atoms and two phenolic oxygen atoms, are typically tetradentate (N2O2) and form highly stable complexes with metals. Salophen ligands, derived from o-phenylenediamine (B120857) and this compound, are also important tetradentate N2O2 ligands researchgate.net.

    Table 1: Denticity of this compound-Derived Schiff Bases

    Ligand TypeSynthesis PrecursorsTypical Donor AtomsDenticityReference(s)
    Simple Schiff BaseThis compound + Primary AmineO, NBidentate nih.govtandfonline.com
    This compound Thiosemicarbazone (Hsaltsc)This compound + ThiosemicarbazideO, N, STridentate acs.orgtandfonline.com
    Salen-type Ligands2x this compound + Diamine (e.g., ethylenediamine)O, N, O, NTetradentate chemmethod.comresearchgate.netwikipedia.orgtaylorandfrancis.comijcrcps.comdergipark.org.tr
    Salophen-type Ligands2x this compound + o-phenylenediamineO, N, O, NTetradentate researchgate.net

    Chirality can be introduced into this compound-derived Schiff bases by employing chiral amines during the condensation reaction. These chiral ligands are crucial for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds.

    Chiral Amines: Condensation of this compound with chiral amines, such as amino acids or chiral diamines (e.g., (S,S)-1,2-diaminocyclohexane), yields chiral Schiff bases globalresearchonline.netcapes.gov.brorientjchem.orgresearchgate.netccspublishing.org.cnresearchgate.net.

    Catalytic Applications: Metal complexes of these chiral Schiff bases, particularly salen-type complexes, are widely utilized as catalysts in various enantioselective transformations, including epoxidation, cyclopropanation, and asymmetric additions to carbonyl compounds globalresearchonline.netresearchgate.netresearchgate.netacs.org. The specific arrangement of substituents on both the this compound moiety and the chiral amine dictates the enantioselectivity of the catalyzed reactions researchgate.net. For example, the substitution pattern on the this compound can significantly influence enantioselectivity in titanium-catalyzed asymmetric cyanation of aldehydes researchgate.net.

    Hydrazones and thiosemicarbazones derived from this compound represent another significant class of Schiff base derivatives, offering unique structural features and coordination capabilities.

    Hydrazones: Synthesized by reacting this compound with hydrazides or hydrazine (B178648) derivatives, these compounds often possess an intramolecular hydrogen bond between the phenolic hydroxyl group and the hydrazone nitrogen, contributing to their structural stability and electronic properties bohrium.comresearchgate.netmdpi.com. They can exhibit a variety of biological activities and serve as ligands.

    Thiosemicarbazones: Formed by the condensation of this compound with thiosemicarbazide, these ligands are well-known for their tridentate O,N,S coordination mode, forming stable five- or four-membered chelate rings with metal ions acs.orgtandfonline.comtandfonline.com. The steric bulk of substituents on the thiosemicarbazone can influence the coordination mode acs.org. These derivatives have also shown potential in nonlinear optics and material science applications acs.org.

    Table 2: Structural Features of this compound Hydrazones and Thiosemicarbazones

    Derivative TypeSynthesis PrecursorsTypical Coordination ModeKey Structural FeaturesPotential ApplicationsReference(s)
    This compound HydrazonesThis compound + Hydrazide/HydrazineVariable (often ONO)Intramolecular H-bonding, tautomerism, diverse biological activitiesMedicinal chemistry, ligands bohrium.comresearchgate.netmdpi.com
    This compound ThiosemicarbazonesThis compound + ThiosemicarbazideO, N, S (Tridentate)Formation of 5- or 4-membered chelate rings, tunable steric bulk, N,S-bidentate possibleCoordination chemistry, nonlinear optics, material science, medicinal applications acs.orgtandfonline.comtandfonline.comacs.org

    Chromane (B1220400) and Benzofuranone Derivatives

    This compound is also a key precursor for the synthesis of heterocyclic compounds such as chromanes and benzofuranones, which are prevalent motifs in natural products and pharmaceuticals.

    Several synthetic strategies leverage this compound for the construction of these heterocyclic scaffolds:

    Tandem Reactions: this compound can undergo tandem reactions with α,β-unsaturated compounds, enolates, or their equivalents to yield chromane derivatives. These reactions often involve an initial Michael addition followed by an intramolecular cyclization, such as Knoevenagel condensation or aldol (B89426) reaction, and subsequent dehydration beilstein-journals.orgpsu.edunih.govnih.gov. For instance, the reaction of this compound with malononitrile (B47326) can lead to 2-iminochromene derivatives beilstein-journals.orgnih.gov.

    Reactions with Enolates: The reaction of this compound with enolates derived from ketones like acetophenone (B1666503) can lead to chalcone (B49325) intermediates, which upon cyclization, yield flavans and flavones (which are chromane derivatives) beilstein-journals.org.

    Synthesis of Benzofurans/Benzofuranones: this compound can be used in reactions with various reagents to form benzofuran (B130515) skeletons. For example, reactions with nitroepoxides can yield benzofuran derivatives nih.gov. Coupling of this compound with chloroacetone (B47974) in the presence of potassium carbonate can lead to 2-acetylbenzofuran, a precursor for further benzofuran derivatives researchgate.net. Other routes involve the reaction of this compound p-tosylhydrazones with calcium carbide organic-chemistry.org. A specific synthesis of benzofuranones involves the reaction of this compound with 4-chlorophenacyl bromide and potassium tertiary butoxide asianinstituteofresearch.org.

    Polymeric and Supramolecular Structures

    The chemical versatility of this compound allows for its integration into both linear and three-dimensional polymeric materials, as well as the formation of self-assembled supramolecular entities. These structures often leverage the coordination chemistry of this compound derivatives or the robust nature of Schiff base linkages.

    This compound as a Monomer in Polymer Synthesis

    This compound and its derivatives act as crucial precursors or monomers in the synthesis of various polymers and polymer-like materials. The most common route involves the formation of Schiff bases through condensation reactions with amine-containing molecules, leading to polymers with imine linkages. These Schiff base polymers often exhibit good thermal stability and can coordinate with metal ions, forming metallopolymers with catalytic or sensing capabilities.

    For instance, chitosan, a natural biodegradable polymer, can be chemically modified by reacting its amino groups with this compound or its derivatives to form biopolymeric Schiff bases mdpi.comresearchgate.net. These modified chitosans exhibit enhanced properties, including improved antibacterial activity when complexed with metal ions like palladium or platinum mdpi.com. Furthermore, this compound can be functionalized to create methacrylate (B99206) monomers, such as 3-(2-formylphenoxy)-2-hydroxypropyl methacrylate, which can then undergo free radical homopolymerization. The resulting polymers have demonstrated enhanced thermal stability and higher glass transition temperatures (Tg) compared to conventional polymers like poly(glycidyl methacrylate), attributed to the rigidity introduced by the aromatic rings researchgate.net.

    This compound also plays a role in the construction of more complex polymeric frameworks, such as metal-organic frameworks (MOFs) and coordination polymers. It can be used as a ligand precursor, where its derivatives coordinate with metal ions to form extended network structures mdpi.comnih.gov. For example, derivatives of cyclotriphosphazene (B1200923) (CTP) can be functionalized with this compound to create ligands for metal complexes researchgate.net. In other instances, pre-formed MOFs can be post-synthetically modified with this compound or its metal complexes to impart new functionalities, such as catalytic activity nih.govrsc.org. The synthesis of coordination polymers often involves the reaction of this compound-derived Schiff bases with metal ions, leading to one-dimensional (1D) chains or more complex network structures mdpi.commdpi.com.

    Table 1: Examples of Polymers and Polymer-like Structures Derived from this compound

    Monomer/PrecursorPolymer Type / DerivativeSynthesis MethodKey Properties / ApplicationsSource
    Chitosan + this compound derivativesBiopolymeric Schiff BasesCondensation reactionMetal complexation, enhanced antibacterial activity mdpi.com
    This compound derivativesPolyvinyl acetalsApplication in polymer productionIndustrial polymer production mdpi.com
    Functionalized block copolymers with this compoundFunctionalized block copolymersIncorporation into polymerFluorescence, crosslinking mdpi.com
    3-(2-formylphenoxy)-2-hydroxypropyl methacrylateHomopolymerFree radical homopolymerizationEnhanced thermal stability, higher glass transition temperature (Tg) researchgate.net
    Cyclotriphosphazene (CTP) + this compoundHexakis this compound derivative of CTPNucleophilic substitutionPrecursor for Schiff base ligands in metal complexes researchgate.net
    5-bromo this compound + allylamine1D coordination polymer [VO(L13)2]nOne-pot reactionCoordination polymer mdpi.com
    MOF (e.g., UiO-66) + this compound complexFunctionalized MOFPost-synthetic modificationCatalysis nih.gov
    Chitosan + this compoundChitosan-Salicylaldehyde polymer (Schiff base)Coupling reactionBiodegradable polymer, metal modification researchgate.net
    This compound-acrylate monomer3D polymer backbone, oxime-functionalized resinSuspension polymerization, post-polymerization reactionChelate polymer for metal ions (Ni(II), Co(II), Cu(II)) tandfonline.com
    This compound, ethylenediamine, formaldehyde (B43269)ResinKinetic study of thermal degradationThermal properties derpharmachemica.com
    N-(3-aminopropyl) pyrrole-salicylaldehydeHomopolymer/Copolymer with pyrroleInterfacial, electrochemical, ultrasonic polymerizationSpherical morphology, electrical conductivity tandfonline.com

    Self-Assembly of this compound-Based Systems

    This compound and its derivatives are extensively employed in the construction of supramolecular architectures through various self-assembly processes. These processes are typically driven by non-covalent interactions such as hydrogen bonding, metal-ligand coordination, π-π stacking, and host-guest interactions. The resulting supramolecular entities can range from discrete molecular cages and complexes to extended one-dimensional (1D) chains, two-dimensional (2D) layers, and three-dimensional (3D) metal-organic frameworks (MOFs).

    Metal-Organic Frameworks (MOFs) and Coordination Polymers: this compound derivatives frequently serve as organic linkers in MOFs and coordination polymers. The phenolic hydroxyl and imine nitrogen atoms, formed after Schiff base condensation, can coordinate with metal ions, leading to the formation of extended crystalline networks mdpi.commdpi.comacs.orgacs.org. For example, TbIII-based MOFs have been developed that act as fluorescent sensors for this compound, exhibiting a turn-on response acs.org. Similarly, amine-functionalized MOFs can detect this compound through fluorescence quenching via Schiff base formation acs.org. Coordination polymers based on this compound-derived ligands and metal ions like Mn, VO, and Cu have also been synthesized, forming 1D chains or more complex structures with potential applications in catalysis or materials science mdpi.commdpi.commdpi.com.

    Hydrogen-Bonded Assemblies and Co-crystals: Hydrogen bonding plays a significant role in the self-assembly of this compound-based systems. For instance, Schiff base ligands derived from this compound and anthranilic acid can self-assemble into 1D hydrogen-bonded chains mdpi.com. Co-crystals formed between this compound and pyridine (B92270) derivatives, such as 4-(dimethylamino)pyridine, are held together by O—H···N hydrogen bonds, demonstrating principles of crystal engineering and supramolecular chemistry researchgate.netnih.gov.

    Other Supramolecular Architectures: this compound derivatives can also be incorporated into more complex self-assembled structures. For example, the subcomponent self-assembly of pyridyldiamine and this compound with zinc acetate (B1210297) leads to the formation of metallo-supramolecular Zn(II)-salphen complexes, which can form tetrameric structures researchgate.net. Amphiphiles containing this compound azine units can self-assemble, with their aggregation and fluorescence properties being tunable by host-guest interactions with pillararenes researchgate.net. Furthermore, Schiff bases derived from this compound are known to exhibit excited-state intramolecular proton transfer (ESIPT), leading to stimuli-responsive photoluminescent properties and potential applications in sensing and intelligent materials tandfonline.com.

    Coordination Chemistry of Salicylaldehyde and Its Metal Complexes

    Ligand Properties of Salicylaldehyde (B1680747) and its Derivatives

    The coordination capabilities of this compound are primarily dictated by the presence of a hydroxyl group ortho to an aldehyde group on a benzene (B151609) ring. This specific arrangement facilitates the formation of stable chelate rings with metal ions.

    This compound typically acts as a bidentate ligand, coordinating to a metal ion through two of its atoms. The primary binding sites are the oxygen atoms of the phenolic and aldehydic groups. nih.govmdpi.com This O,O'-chelation forms a stable six-membered ring with the metal center.

    Derivatives of this compound, particularly Schiff bases formed by the condensation of this compound with primary amines, introduce an imine nitrogen atom as an additional potential binding site. researchgate.net These Schiff base ligands can exhibit varied denticity. For instance, condensation with a simple amine can result in a bidentate ligand with one nitrogen and one oxygen atom (N,O) as binding sites. More complex amines, such as ethylenediamine (B42938), can react with two equivalents of this compound to produce tetradentate ligands with two nitrogen and two oxygen atoms (N₂O₂) available for coordination. researchgate.netglobethesis.com These ligands are highly versatile and can form stable complexes with most metal ions. globethesis.com

    Furthermore, this compound thiosemicarbazone, another derivative, can coordinate as a bidentate N,S-donor ligand, despite the presence of the phenolic oxygen. acs.org

    The phenolic hydroxyl group of this compound is acidic and readily deprotonated, particularly in the presence of a metal ion. It is typically the deprotonated form, salicylaldehydate, that acts as the ligand, with the negatively charged phenolate (B1203915) oxygen forming a strong coordinate bond with the metal center. nih.govmdpi.com This deprotonation is a key feature of its coordination chemistry, and the resulting anionic ligand forms neutral or charged complexes depending on the charge of the metal ion and the presence of other ligands. tandfonline.com The coordination of the deprotonated phenolato-oxygen to a metal ion is supported by spectroscopic data, which shows a characteristic shift in the C-O stretching vibration upon complexation. mdpi.com

    Synthesis and Characterization of Metal Complexes

    The synthesis of metal complexes with this compound and its derivatives can be achieved through various methods, often involving the direct reaction of a metal salt with the ligand in a suitable solvent. The resulting complexes are characterized by a range of spectroscopic and analytical techniques to determine their structure and properties.

    This compound and its derivatives form a vast number of complexes with transition metals. These complexes exhibit diverse geometries, including square planar, tetrahedral, square pyramidal, and octahedral, depending on the metal ion, the ligand, and the reaction conditions. researchgate.netnih.gov

    Copper(II) complexes: Cu(II) complexes of this compound-derived Schiff bases have been extensively studied. nih.gov For example, Schiff bases derived from this compound and amino acids can form Cu(II) complexes with square planar, square pyramidal, or distorted octahedral geometries. nih.gov

    Nickel(II) complexes: Nickel(II) can form various complexes with this compound derivatives, often exhibiting square planar or octahedral coordination.

    Cobalt(II) complexes: Co(II) complexes with this compound have been reported, with some showing potential antimicrobial properties. nih.gov

    Zinc(II) complexes: Neutral mononuclear zinc complexes with substituted salicylaldehydes have been synthesized and characterized. nih.gov X-ray crystallography has confirmed that the this compound ligand is in its deprotonated form and coordinates to the zinc ion through the phenolato and aldehydo oxygen atoms. nih.gov

    Vanadyl(IV) complexes: Vanadyl(IV) complexes with Schiff bases derived from this compound have been synthesized, often exhibiting a square pyramidal geometry. researchgate.net

    Table 1: Examples of Transition Metal Complexes with this compound Derivatives

    Metal IonLigand TypeTypical GeometryReference
    Cu(II)Schiff Base (from amino acids)Square planar, Square pyramidal, Octahedral nih.gov
    Zn(II)Substituted this compoundTetrahedral/Octahedral nih.gov
    V(IV)Schiff BaseSquare pyramidal researchgate.net
    Co(II)This compoundNot specified nih.gov

    While less common than transition metal complexes, this compound and its derivatives also coordinate to main group metals. For instance, palladium(II) complexes of substituted salicylaldehydes have been synthesized. nih.gov In these complexes, the salicylaldehydate ligands coordinate to the Pd(II) ion in a bidentate manner through their carbonyl and deprotonated phenolato oxygen atoms. nih.gov

    The coordination chemistry of this compound with f-block elements, the lanthanides and actinides, is an area of interest. The specific details of their synthesis and characterization are part of ongoing research.

    Structural Aspects of Metal-Salicylaldehyde Complexes

    The structural diversity of metal-salicylaldehyde complexes is vast, owing to the versatile coordination behavior of this compound and its derivatives, most notably Schiff bases. These ligands can coordinate to metal ions in various modes, with the bidentate (O,O') chelation through the carbonyl and deprotonated phenolic oxygen atoms being the most common. nih.gov The resulting complexes exhibit a range of geometrical configurations, which are influenced by the metal ion's nature, its oxidation state, and the steric and electronic properties of substituents on the this compound backbone.

    Geometrical Configurations (e.g., Square Pyramidal, Octahedral)

    Metal-salicylaldehyde complexes adopt several well-defined geometries. The specific coordination environment is determined by the electronic configuration of the metal ion and the nature of the ligands involved.

    Commonly observed geometries include:

    Octahedral: This is a frequent geometry for many transition metal complexes. For instance, spectroscopic and magnetic susceptibility data suggest an octahedral structure for various Co(II) and Ni(II) complexes with this compound-derived Schiff bases. researchgate.netias.ac.inamazonaws.com In these cases, the metal center is typically coordinated to multiple bidentate or tridentate ligands and sometimes includes monodentate ligands like water or chloride ions to complete the six-coordinate sphere. researchgate.netprimescholars.com

    Square Pyramidal: Vanadyl(IV) complexes of this compound derivatives often exhibit a square pyramidal geometry. researchgate.netias.ac.inresearchgate.net Electronic spectra for these complexes typically show the d-d transitions characteristic of this arrangement. ias.ac.in

    Square Planar: This geometry is characteristic of d⁸ metal ions like Ni(II) and Pd(II). nih.govresearchgate.net For example, single-crystal X-ray diffraction of a palladium(II) complex with 4-diethylaminothis compound, [Pd(4-Et₂N-salo)₂], confirms a square planar geometry where the palladium ion is coordinated to two deprotonated this compound ligands in a bidentate fashion. nih.gov Similarly, Ni(II) complexes with certain this compound thiosemicarbazone ligands adopt a distorted square-planar coordination. researchgate.net

    Tetrahedral: Some four-coordinate complexes, such as specific Co(II) complexes with this compound Schiff bases, have been reported to exist in a tetrahedral geometry. researchgate.net

    The table below summarizes the typical geometries found for various metal ions complexed with this compound-based ligands.

    Metal IonTypical GeometryExample Ligand Type
    Co(II)Octahedral, TetrahedralThis compound Schiff Base
    Ni(II)Octahedral, Square PlanarThis compound Schiff Base, Thiosemicarbazone
    Cu(II)Distorted OctahedralThis compound-2-aminoacetophenone-2-thenoylhydrazone
    VO(IV)Square PyramidalThis compound Schiff Base
    Pd(II)Square PlanarSubstituted Salicylaldehydes
    Cr(III)OctahedralThis compound Schiff Base

    Influence of Substituents on Coordination Ability and Stability Constants

    Substituents on the this compound ring or on the amine moiety of a this compound-derived Schiff base can significantly impact the stability and coordination properties of the resulting metal complexes. The electronic nature of these substituents—whether they are electron-donating or electron-withdrawing—alters the electron density on the coordinating atoms (phenolic oxygen and imine nitrogen).

    A key parameter for quantifying this effect is the stability constant (log K) of the complex. Studies have shown a direct correlation between the electronic properties of the substituents and the stability of the complexes.

    Electron-Donating Groups (EDGs): Substituents that donate electron density (e.g., alkyl, methoxy (B1213986) groups) increase the basicity of the coordinating donor atoms. This enhanced basicity leads to a stronger ligand-metal bond and, consequently, a more stable complex. tandfonline.comresearchgate.nettandfonline.com Research on Schiff bases derived from substituted anilines and this compound found that electron-donating groups on the aniline (B41778) ring enhance the stability of the metal complexes. tandfonline.comtandfonline.com

    Electron-Withdrawing Groups (EWGs): Conversely, substituents that withdraw electron density (e.g., nitro, halogen groups) decrease the basicity of the donor atoms. This results in a weaker ligand-metal interaction and lower complex stability. tandfonline.comresearchgate.nettandfonline.com

    This relationship has been systematically investigated through quantitative structure-property relationship (QSPR) studies. For a series of complexes formed between N-(5-chloro-4,6-dimethyl-benzylidene)-anilines and various metal ions, a clear relationship was established: the electron-donating effect of a substituent on the aniline ring enhances the stability of the complex, while an electron-withdrawing effect diminishes it. tandfonline.comtandfonline.com Some earlier studies, however, had suggested that substituents with a negative inductive effect could increase complex stability, indicating the complexity of these interactions. tandfonline.com The stability of complexes is a critical factor, as it can correlate with their biological activity. tandfonline.com

    The table below illustrates the general effect of substituents on the stability constants of metal-salicylaldehyde Schiff base complexes.

    Substituent Type on Aniline RingElectronic EffectEffect on Basicity of Donor AtomsEffect on Complex Stability (log K)
    -OCH₃, -CH₃Electron-DonatingIncreaseIncrease
    -HNeutral (Reference)BaselineBaseline
    -Cl, -NO₂Electron-WithdrawingDecreaseDecrease

    X-ray Crystallography Studies of Complex Structures

    Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional structure of metal-salicylaldehyde complexes. These studies provide invaluable data on bond lengths, bond angles, coordination geometry, and intermolecular interactions.

    Crystallographic analyses have confirmed the geometries predicted by spectroscopic methods. For example, the crystal structure of bis(4-diethylaminosalicylaldehydato)palladium(II), [Pd(4-Et₂N-salo)₂], reveals a square planar geometry around the central palladium ion. nih.gov The Pd-O bond distances to the carbonyl oxygen (1.987(2) Å) and the phenolic oxygen (1.985(2) Å) are nearly identical, confirming the bidentate chelation of the deprotonated ligands. nih.gov

    Similarly, X-ray diffraction studies of nickel(II) complexes with this compound 4-phenylthiosemicarbazone ligands have confirmed a distorted square-planar coordination environment, with the Ni(II) ion bound through O, N, and S donor atoms from the Schiff base and a nitrogen atom from a neutral co-ligand. researchgate.net In other cases, octahedral geometries are confirmed, such as in a Ni(II) complex with a 3,5-dichloro-2-oxidobenzaldehyde thiosemicarbazonate ligand, where the coordination sphere is completed by a methanol (B129727) molecule and a 1,10-phenanthroline (B135089) co-ligand. researchgate.net

    The table below presents selected crystallographic data for a representative metal-salicylaldehyde complex.

    CompoundMetal IonGeometryCrystal SystemKey Bond Lengths (Å)Reference
    [Pd(4-Et₂N-salo)₂]Pd(II)Square PlanarOrthorhombicPd-O(carbonyl) = 1.987(2), Pd-O(phenolic) = 1.985(2) nih.gov

    These structural studies are crucial for understanding the subtle influences of different metal ions and ligand substituents on the final architecture of the complex.

    Electronic and Magnetic Properties of Complexes

    The electronic and magnetic properties of metal-salicylaldehyde complexes are intrinsically linked to the identity of the central metal ion, its oxidation state, and the coordination geometry imposed by the ligands. These properties arise from the d-electrons of the transition metal and are typically studied using electronic absorption spectroscopy (UV-Vis) and magnetic susceptibility measurements.

    The magnetic behavior of a complex is determined by the presence of unpaired electrons. numberanalytics.com

    Paramagnetic complexes possess one or more unpaired electrons and are attracted to an external magnetic field. The magnitude of this attraction is measured by the magnetic moment (μ_eff), expressed in Bohr magnetons (B.M.). ias.ac.in

    Diamagnetic complexes have no unpaired electrons and are weakly repelled by a magnetic field. numberanalytics.com

    Electronic spectra provide information about the d-orbital splitting, which is dictated by the ligand field. The positions and number of d-d transition bands can help determine the stereochemistry of the metal ion in the complex. amazonaws.com

    For example, studies on a series of transition metal complexes with this compound-2-aminoacetophenone-2-thenoylhydrazone have shown:

    Co(II) and Ni(II) complexes exhibit magnetic moments and electronic spectra consistent with a high-spin octahedral geometry. ias.ac.in

    Cu(II) and VO(IV) complexes have magnetic moments that indicate the presence of one unpaired electron, as expected. ias.ac.in The electronic spectra for the VO(IV) complexes suggest a square pyramidal geometry, while those for the Cu(II) complexes are indicative of a distorted octahedral coordination. ias.ac.in

    Mn(II) complexes are high-spin with magnetic moments corresponding to five unpaired electrons. ias.ac.in

    The table below summarizes the typical magnetic and electronic properties for first-row transition metal complexes with this compound-based ligands.

    Metal Iond-electron config.Typical GeometryMagnetic Moment (μ_eff, B.M.)Magnetic Behavior
    Cr(III)Octahedral~3.87Paramagnetic
    Mn(II)d⁵Octahedral (High Spin)~5.92Paramagnetic
    Co(II)d⁷Octahedral (High Spin)4.3 - 5.2Paramagnetic
    Ni(II)d⁸Octahedral2.8 - 4.0Paramagnetic
    Cu(II)d⁹Distorted Octahedral1.7 - 2.2Paramagnetic
    Zn(II)d¹⁰Tetrahedral/Octahedral0Diamagnetic

    Spectroscopic and Advanced Analytical Characterization

    Vibrational Spectroscopy

    Vibrational spectroscopy probes the discrete vibrational energy levels of a molecule. For salicylaldehyde (B1680747), these methods are crucial for analyzing its functional groups and the significant effects of intramolecular hydrogen bonding.

    Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups in this compound. The IR spectrum is particularly notable for the features arising from the intramolecular hydrogen bond between the hydroxyl group and the carbonyl oxygen. This interaction significantly influences the vibrational frequencies of the involved groups.

    The C=O stretching vibration, typically found around 1700 cm⁻¹, is observed at a lower frequency of approximately 1661-1668 cm⁻¹ in this compound. ias.ac.inchegg.com This shift is a direct consequence of the strong intramolecular hydrogen bond, which weakens the carbonyl double bond. ias.ac.in Conversely, upon chelation with metal ions like lithium, sodium, and potassium, this hydrogen bond is removed, causing the C=O frequency to increase. ias.ac.in For instance, in the lithium chelate, the band shifts to 1672 cm⁻¹, and in the potassium compound, it moves to 1693 cm⁻¹. ias.ac.in

    The O-H stretching vibration is also profoundly affected. Instead of a sharp peak around 3200-3600 cm⁻¹, this compound exhibits a very broad absorption band in the 2300-3300 cm⁻¹ region, which is characteristic of strong hydrogen bonding. researchgate.netias.ac.in In some studies, the O-H band is described as being completely absent from its typical region, further highlighting the strength of the intramolecular interaction. ias.ac.in The spectrum also displays characteristic bands for aromatic C-H stretching (around 3061-3080 cm⁻¹) and C-C stretching in the aromatic ring (around 1458-1579 cm⁻¹). chegg.com

    Table 1: Characteristic Infrared (IR) Absorption Bands for this compound

    Vibrational Mode Wavenumber (cm⁻¹) Description
    O-H stretch 2300-3300 Very broad, indicates strong intramolecular hydrogen bonding. researchgate.netias.ac.in
    Aromatic C-H stretch ~3080, ~3061 Stretching vibrations of C-H bonds on the benzene (B151609) ring. chegg.com
    Aldehyde C-H stretch 2882-3033 Stretching vibrations of the aldehyde C-H bond. researchgate.net
    C=O stretch ~1661-1668 Carbonyl stretch, frequency lowered by hydrogen bonding. ias.ac.inchegg.com
    Aromatic C=C stretch ~1643, ~1579, ~1484, ~1458 Skeletal vibrations within the aromatic ring. chegg.com
    C-O stretch ~1200-1300 Stretching of the phenolic C-O bond.

    Raman spectroscopy complements IR spectroscopy by providing information on the vibrational modes of this compound, particularly those involving non-polar bonds. It is a valuable tool for studying molecular vibrations and the conformational structure of the molecule. researchgate.nets-a-s.orghoriba.com

    Theoretical and experimental studies have been used to assign the Raman active modes. researchgate.net The spectra provide insights into the vibrations of the quasi-aromatic ring formed by the intramolecular OH···N hydrogen bond in related Schiff bases derived from this compound. mdpi.com For this compound itself, the stretching vibration of the hydrogen bridge (ν(O···O)) is identified in the Raman spectrum. researchgate.netmdpi.com In a study of N-Salicylideneaniline, a related compound, the stretching vibration of the hydrogen bridge (νσ(OHN)) gives rise to bands at 448 and 434 cm⁻¹. mdpi.com The in-plane (δ(OH)) and out-of-plane (γ(OH)) deformation vibrations are also characterized, with the δ(OH) bands appearing around 1571 and 1484 cm⁻¹. mdpi.com

    Table 2: Selected Raman Shifts for this compound and Related Vibrations

    Vibrational Mode Wavenumber (cm⁻¹) Description
    C=O stretch ~1650 Carbonyl stretching vibration.
    Aromatic C=C stretch ~1570-1600 Aromatic ring skeletal vibrations.
    δ(OH) ~1484, ~1571 In-plane O-H deformation, coupled with ring vibrations. mdpi.com

    Electronic Spectroscopy

    Electronic spectroscopy investigates the electronic transitions within a molecule upon absorption of UV or visible light. It is used to study the electronic structure of this compound and its behavior in complexation reactions.

    The UV-Vis spectrum of this compound exhibits absorption bands corresponding to π → π* and n → π* electronic transitions. researchgate.netyoutube.com In hexane, this compound shows two main absorption maxima at approximately 257 nm and 324 nm. nih.gov In ethanol, absorption bands are observed around 324-328 nm. researchgate.net These transitions are associated with the conjugated system formed by the benzene ring and the carbonyl group.

    UV-Vis spectroscopy is a powerful tool for studying the complexation of this compound with metal ions. For example, the formation of a complex with Zn(II) ions can be monitored by changes in the absorption spectrum. researchgate.net Similarly, studies on cobalt(II) complexes with this compound benzoylhydrazone show that the absorption bands of the ligand shift upon coordination with the metal ion, indicating complex formation. researchgate.netnih.gov The pH of the solution also influences the spectrum; at an alkaline pH, the this compound ion shows significant absorption around 420 nm, which is different from its absorption at an acidic pH. researchgate.net The electrochemical oxidation of this compound can also be followed using in situ UV/Vis spectroscopy, allowing for kinetic studies of its degradation. nih.govresearchgate.net

    Table 3: UV-Vis Absorption Maxima (λmax) for this compound

    Solvent λmax (nm) Reference(s)
    Hexane 257, 324 nih.gov
    Ethanol 324-328 researchgate.net
    Ethanol/Water ~325 rsc.org

    This compound and its derivatives are known to be fluorescent, a property that is highly sensitive to the molecular environment and structural modifications. This compound itself displays fluorescence, which is enhanced upon complexation with certain metal ions like zinc. researchgate.net The formation of a 1:1 complex between this compound and Zn(II) leads to a notable increase in fluorescence intensity. researchgate.net

    Derivatives of this compound, such as this compound azines, exhibit interesting photophysical properties like aggregation-induced emission (AIE), where they are weakly fluorescent in solution but become highly emissive in an aggregated or solid state. semanticscholar.orgrsc.org The emission color of these azines can vary from green to red depending on the substituents. semanticscholar.org Other derivatives show dual-state emission, fluorescing in both solution and solid states, often involving an excited-state intramolecular proton transfer (ESIPT) mechanism. researchgate.net For one such derivative in toluene, two emission bands were observed at 424 nm and 532 nm. researchgate.net The fluorescence of this compound-based sensors can be modulated by factors such as solvent viscosity, with some showing a 97-fold enhancement in fluorescence intensity when moving from pure water to 99% glycerol. rsc.org These sensors can exhibit a large Stokes shift, which is beneficial for detection applications. rsc.org

    Nuclear Magnetic Resonance (NMR) Spectroscopy

    Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the structural elucidation of this compound, providing precise information about the chemical environment of each proton and carbon atom. sigmaaldrich.com

    In the ¹H NMR spectrum of this compound, the aldehyde proton (-CHO) appears as a sharp singlet at a downfield chemical shift of approximately 9.9 ppm. researchgate.net The protons on the aromatic ring resonate in the range of 7.0 to 7.6 ppm. researchgate.net A particularly distinctive feature is the signal for the hydroxyl (-OH) proton, which appears as a sharp singlet at a very downfield position, around 11.07 ppm. researchgate.net This significant downfield shift is due to the strong intramolecular hydrogen bond with the carbonyl oxygen, which deshields the proton.

    The ¹³C NMR spectrum provides complementary information. The carbonyl carbon is the most downfield signal, appearing around 191-196 ppm. The carbon atom attached to the hydroxyl group (C-OH) resonates at approximately 161 ppm, while the other aromatic carbons appear in the 118-137 ppm range. chemicalbook.comspectrabase.com

    Table 4: ¹H NMR Chemical Shifts for this compound

    Proton Chemical Shift (δ, ppm) Multiplicity Description
    -OH ~11.07 Singlet Downfield due to strong intramolecular H-bond. researchgate.net
    -CHO ~9.9 Singlet Aldehyde proton. researchgate.net

    Table 5: ¹³C NMR Chemical Shifts for this compound

    Carbon Chemical Shift (δ, ppm) Description
    C=O ~191.5 - 196.4 Aldehyde carbonyl carbon. chemicalbook.comspectrabase.comrsc.org
    C-OH ~161.4 Aromatic carbon bonded to the hydroxyl group. chemicalbook.comspectrabase.com
    C-CHO ~125.0 Aromatic carbon bonded to the aldehyde group. spectrabase.com

    Table 6: List of Compounds Mentioned

    Compound Name
    This compound
    Lithium, Sodium, Potassium Chelates of this compound
    N-Salicylideneaniline
    This compound benzoylhydrazone
    This compound azine
    Zinc(II) complex with this compound

    ¹H NMR and ¹³C NMR for Structural Elucidation and Tautomerism

    Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.

    In ¹H NMR spectroscopy of this compound, the aromatic protons typically appear as multiplets in the range of 7.0-7.6 ppm. researchgate.net A distinct, sharp singlet corresponding to the aldehyde proton is observed further downfield at approximately 9.9 ppm. researchgate.net Notably, the proton of the hydroxyl group gives rise to a sharp peak at a significantly downfield chemical shift, around 11.07 ppm, which is indicative of strong intramolecular hydrogen bonding. researchgate.net The presence of an intramolecular hydrogen bond between the hydroxyl group and the aldehyde's carbonyl oxygen is a key feature of this compound's structure. wikipedia.orgvedantu.com This interaction contributes to the planarity and stability of the molecule. wikipedia.org

    Tautomerism, specifically keto-enol tautomerism, is a phenomenon that can be investigated using NMR. thermofisher.comasu.eduyoutube.com While this compound predominantly exists in the enol form, the equilibrium between the keto and enol tautomers can be influenced by factors such as solvent polarity and temperature. asu.eduresearchgate.net ¹H NMR is a powerful tool for studying this equilibrium because the interconversion between tautomers is often slow on the NMR timescale, allowing for the distinct observation and quantification of signals from each form. thermofisher.comasu.edu

    The ¹³C NMR spectrum of this compound provides complementary information. The carbon atoms of the benzene ring resonate in the aromatic region of the spectrum, while the carbonyl carbon of the aldehyde group appears at a characteristic downfield position.

    Interactive Data Table: Typical ¹H and ¹³C NMR Chemical Shifts for this compound

    Atom Nucleus Chemical Shift (ppm) Notes
    Aldehyde Proton¹H~9.9Sharp singlet researchgate.net
    Hydroxyl Proton¹H~11.07Sharp singlet, indicative of strong intramolecular H-bonding researchgate.net
    Aromatic Protons¹H~7.0 - 7.6Multiplets researchgate.net
    Aldehyde Carbon¹³C~191.34 researchgate.net
    Aromatic Carbons¹³C~117 - 161 researchgate.net
    Carbon bonded to OH¹³C~161.34 researchgate.net

    Note: Chemical shifts can vary slightly depending on the solvent and concentration.

    Precise ¹H NMR spectral parameters have been reported for this compound and its derivatives in nonpolar solutions, revealing long-range coupling constants that are perturbed by hydrogen bond formation. researchgate.net For instance, a five-bond spin-spin coupling between the hydroxyl and aldehydic protons has been observed and correlated with the chemical shift of the hydroxyl proton. researchgate.net

    Advanced NMR Techniques (e.g., 2D NMR)

    To gain deeper insights into the complex structure and connectivity of this compound and its derivatives, advanced two-dimensional (2D) NMR techniques are employed. numberanalytics.com These methods, such as COSY, HSQC, and HMBC, provide correlational data that helps in the unambiguous assignment of proton and carbon signals. numberanalytics.combmrb.io

    COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks within the molecule. In this compound, COSY spectra would show correlations between adjacent aromatic protons, aiding in their specific assignment. numberanalytics.combmrb.io

    HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates the chemical shifts of protons directly attached to heteronuclei, such as ¹³C. numberanalytics.com This is invaluable for assigning the signals of the aromatic carbons by linking them to their attached protons. numberanalytics.com

    These advanced NMR techniques are particularly useful in the structural elucidation of more complex derivatives of this compound, such as Schiff bases, where multiple aromatic and aliphatic signals may overlap. nih.gov

    Mass Spectrometry and Elemental Analysis

    Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. libretexts.org For this compound (C₇H₆O₂), the molecular ion peak (M⁺) is observed at a mass-to-charge ratio (m/z) of 122. chegg.commassbank.eu

    The fragmentation of this compound under electron impact ionization is characterized by several key losses. A common fragmentation pathway for aromatic aldehydes is the loss of a hydrogen atom, resulting in a prominent peak at M-1 (m/z 121). chegg.commiamioh.edu Another significant fragmentation involves the loss of the formyl radical (CHO), leading to a peak at M-29 (m/z 93). miamioh.edu Further fragmentation can occur, providing a unique fingerprint for the molecule.

    Interactive Data Table: Key Mass Spectrometry Fragments of this compound

    m/z Proposed Fragment Significance
    122[C₇H₆O₂]⁺Molecular Ion (M⁺) chegg.commassbank.eu
    121[C₇H₅O₂]⁺Loss of H atom chegg.commiamioh.edu
    93[C₆H₅O]⁺Loss of CHO radical miamioh.edu
    65[C₅H₅]⁺Loss of CO from the [C₆H₅O]⁺ fragment

    Note: The relative intensities of these peaks can vary depending on the ionization method and energy.

    Elemental analysis provides the percentage composition of elements (carbon, hydrogen, and oxygen) in this compound. The theoretical values, calculated from its molecular formula (C₇H₆O₂), are approximately 68.85% carbon, 4.95% hydrogen, and 26.20% oxygen. Experimental data from elemental analysis should closely match these values to confirm the compound's purity and elemental composition.

    X-ray Diffraction (XRD) and Single-Crystal X-ray Crystallography

    X-ray diffraction techniques are indispensable for determining the solid-state structure of crystalline materials. researchgate.net Powder X-ray diffraction (PXRD) can be used to identify the crystalline phases of this compound and its derivatives by comparing the experimental diffraction pattern with known standards. researchgate.net The sharpness of the diffraction peaks can provide information about the crystallinity of the material. researchgate.net

    For a definitive three-dimensional molecular structure, single-crystal X-ray crystallography is the gold standard. researchgate.net This technique has been used to determine the crystal and molecular structure of this compound derivatives, such as this compound azine. rsc.org These studies have confirmed the nearly planar nature of the molecule and provided precise measurements of bond lengths and angles. rsc.org The crystal structure of this compound azine revealed a strong intramolecular hydrogen bond. rsc.org Furthermore, the packing of molecules in the crystal lattice, often in plane-to-plane stacks, can be elucidated, which can help in understanding properties like thermochromism. rsc.org The structure of various metal complexes and Schiff bases derived from this compound have also been extensively studied using single-crystal X-ray diffraction. researchgate.netresearchgate.netsigmaaldrich.com

    Thermal Analysis Techniques (e.g., TGA)

    Thermogravimetric analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature. akjournals.com TGA is used to study the thermal stability and decomposition of this compound and its derivatives. researchgate.netacs.org Studies on the pyrolysis of this compound have shown that its primary decomposition pathway involves a concerted fragmentation. acs.org At high temperatures, it decomposes to form products such as hydrogen, carbon monoxide, and fulveneketene. researchgate.netacs.org

    TGA has also been employed to study the thermal decomposition of metal complexes of Schiff bases derived from this compound. akjournals.com For instance, the thermal decomposition of copper(II) Schiff base complexes has been shown to occur in multiple stages, with the loss of different molecular fragments at specific temperature ranges. akjournals.com The final residue upon decomposition is often the metallic form of the coordinated ion. akjournals.com

    Advanced Microscopy for Morphological Studies (e.g., SEM)

    Scanning Electron Microscopy (SEM) is a powerful tool for visualizing the surface morphology and topography of materials at the micro- and nanoscale. researchgate.net SEM has been used to study the morphology of particles of Schiff base complexes derived from this compound. chemmethod.com These studies can reveal the shape, size, and arrangement of the crystalline or amorphous particles. chemmethod.com For example, SEM images of some binuclear metal complexes have shown plate-shaped structures with particle sizes in the micrometer to nanometer range. chemmethod.com This morphological information is crucial for understanding the material's properties and potential applications, particularly in fields like materials science and nanotechnology.

    Theoretical and Computational Chemistry of Salicylaldehyde

    Molecular Orbital Theory and Reactivity Prediction

    Molecular Orbital (MO) theory provides a framework for understanding the electronic distribution and reactivity of molecules. By analyzing the frontier orbitals, one can predict how a molecule will interact with other chemical species.

    Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com The HOMO is the orbital from which a molecule is most likely to donate electrons, defining its nucleophilicity, while the LUMO is the orbital that is most likely to accept electrons, defining its electrophilicity. youtube.comossila.com

    Table 3: Representative Frontier Molecular Orbital Data.
    OrbitalEnergy (eV)Significance
    HOMOEHOMOElectron-donating ability (Nucleophilicity)
    LUMOELUMOElectron-accepting ability (Electrophilicity)
    Gap (ΔE)ELUMO - EHOMOChemical stability and reactivity researchgate.net

    Based on the energies of the frontier orbitals, a set of global reactivity parameters can be calculated to provide a quantitative measure of a molecule's reactivity. These descriptors, rooted in conceptual DFT, help to characterize and compare the chemical behavior of different molecules. dergipark.org.trdergipark.org.tr

    The primary parameters are derived using Koopmans' theorem, which approximates the ionization potential (I) as -EHOMO and the electron affinity (A) as -ELUMO. dergipark.org.tr From these values, key descriptors are calculated:

    Electronegativity (χ): Measures the ability of a molecule to attract electrons.

    Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.gov

    Electrophilicity Index (ω): Quantifies the ability of a molecule to act as an electrophile. nih.gov

    These parameters are powerful tools for systematically analyzing the reactivity patterns of salicylaldehyde (B1680747) in various chemical reactions. dergipark.org.tr

    Table 4: Global Reactivity Parameters and Their Formulas. dergipark.org.trnih.gov
    ParameterSymbolFormula
    Electronegativityχ(I + A) / 2 ≈ (-EHOMO - ELUMO) / 2
    Chemical Potentialμ-χ = (EHOMO + ELUMO) / 2
    Chemical Hardnessη(I - A) / 2 ≈ (ELUMO - EHOMO) / 2
    Chemical SoftnessS1 / (2η)
    Electrophilicity Indexωμ2 / (2η)

    Natural Bond Orbital (NBO) Analysis for Charge Delocalization

    Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the delocalization of electron density within a molecule, which is crucial for understanding its stability and intramolecular interactions. scispace.comrsc.org This analysis transforms the complex, delocalized molecular orbitals into localized one-center (lone pairs) and two-center (bonds) elements, which align with the familiar Lewis structure concept. uni-muenchen.deumn.edu The interactions between filled (donor) and vacant (acceptor) NBOs reveal the extent of charge delocalization, also known as hyperconjugative interactions. The stability derived from these interactions can be quantified using second-order perturbation theory to estimate the stabilization energy, E(2). uni-muenchen.dewisc.edu

    In this compound and its derivatives, NBO analysis confirms that intramolecular charge transfer (ICT) contributes significantly to the molecule's stability. materialsciencejournal.org Electron density is transferred from donor orbitals, such as the lone pairs on oxygen and nitrogen atoms, to anti-bonding acceptor orbitals (π* or σ*) associated with the molecule's carbon framework. materialsciencejournal.org For instance, in salicylanilide (B1680751) derivatives, significant stabilization energies are observed for interactions involving the delocalization of lone pair (LP) electrons from oxygen and nitrogen atoms into the antibonding orbitals of the aromatic ring. materialsciencejournal.org

    Studies on this compound thiosemicarbazones have shown that various hyperconjugative interactions, such as σ→σ, LP→σ, and LP→π, contribute to their chemical stability. nih.govresearchgate.net The stabilization energy associated with these delocalizations can be significant. For example, the interaction between a nitrogen lone pair (nN) and an anti-periplanar C-H antibond (σCH) can result in a stabilization energy of 8.13 kcal/mol. wisc.edu The table below presents representative data from NBO analysis on this compound derivatives, illustrating the key donor-acceptor interactions and their associated stabilization energies.

    Donor NBO (i)Acceptor NBO (j)Stabilization Energy E(2) (kcal/mol)Reference
    LP (O)π(C=C)20.53 materialsciencejournal.org
    LP (N)π(C=C)35.84 materialsciencejournal.org
    π(C=C)π(C=C)18.79 researchgate.net
    LP (N15)σ(C17–S18)4.80 researchgate.net

    Reaction Mechanism Elucidation using Computational Methods

    Computational chemistry is an indispensable tool for elucidating the detailed mechanisms of chemical reactions involving this compound. Theoretical methods allow for the characterization of transient species like transition states and the analysis of reaction pathways that are often difficult to probe experimentally.

    Transition State Characterization and Reaction Pathway Analysis

    The transition state (TS) is a fleeting, high-energy configuration along the reaction coordinate that represents the point of no return between reactants and products. mit.edu Identifying the structure and energy of the TS is fundamental to understanding reaction rates and mechanisms. numberanalytics.com Computational methods, particularly Density Functional Theory (DFT), are widely used to locate and characterize transition states. researchgate.netmdpi.com A key feature of a transition state on the potential energy surface is that it is a first-order saddle point, having one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. nih.gov

    Once a transition state is located, Intrinsic Reaction Coordinate (IRC) calculations are performed to confirm that the TS correctly connects the reactants and products on the potential energy surface. fossee.in This analysis maps out the minimum energy path, providing a detailed picture of the geometric and electronic structure evolution throughout the reaction. fossee.in

    For reactions involving this compound, such as Knoevenagel condensations or the synthesis of chromene derivatives, DFT calculations have been used to investigate the reaction pathways. researchgate.netnih.gov For example, in the condensation of this compound with active methylene (B1212753) compounds, computational studies can compare different possible pathways, such as Knoevenagel condensation followed by intramolecular cyclization, to determine the most energetically favorable route. nih.gov Theoretical investigations into the reactions of aldehydes with primary amines have revealed that the mechanism can be influenced by factors like steric hindrance and protonation state, with the formation of a prereaction potential energy well affecting the activation barrier. nih.gov

    Solvent Effects in Theoretical Modeling

    Solvents can profoundly influence reaction rates and mechanisms by stabilizing or destabilizing reactants, products, and transition states. rsc.org Theoretical models that account for solvent effects are therefore essential for accurate predictions of reaction outcomes in solution. These models are broadly classified as implicit or explicit.

    Implicit solvent models, also known as continuum models (e.g., PCM, COSMO, SMD), treat the solvent as a continuous, polarizable medium characterized by its dielectric constant. umn.eduwikipedia.orgresearchgate.net The solute is placed in a cavity within this continuum, and the model calculates the electrostatic interaction between the solute and the polarized solvent. acs.org This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent. researchgate.net

    Explicit solvent models involve including a number of individual solvent molecules in the quantum mechanical calculation. While computationally more demanding, this approach can account for specific, short-range interactions like hydrogen bonding that are crucial in many reactions. A combination of these two approaches, known as hybrid or cluster-continuum models, treats the first solvation shell explicitly while representing the bulk solvent as a continuum. umn.edu This method offers a balance between accuracy and computational cost.

    In the context of this compound reactions, kinetic studies, such as the condensation with diethyl malonate in a nonpolar solvent like toluene, have been conducted. researchgate.net Theoretical modeling of such a system would employ a continuum model with a low dielectric constant to represent the nonpolar environment. For reactions in polar or hydrogen-bonding solvents, explicit or hybrid models would be necessary to accurately capture the specific interactions that can alter the reaction mechanism and energy barriers. rsc.org

    Substituent Effects on Electronic and Spectroscopic Properties

    The electronic and spectroscopic properties of this compound can be finely tuned by introducing various substituent groups onto its aromatic ring. Computational studies are instrumental in predicting and explaining how different substituents modulate these properties. The attachment of electron-donating groups (EDGs) or electron-withdrawing groups (EWGs) can alter the molecule's charge distribution, intramolecular hydrogen bonding, and spectroscopic signatures. nih.govacs.org

    In derivatives like this compound hydrazones, substituents have a significant impact on the intramolecular hydrogen bond (IMHB) between the hydroxyl (-OH) and hydrazone (-NNH2) groups. nih.gov A detailed analysis combining theoretical calculations and experimental data shows that the strength of this hydrogen bond can be systematically modulated. acs.orgnih.gov For instance, attaching more electron-withdrawing substituents at the para-position relative to the hydrazone group generally leads to a stronger hydrogen bond, as indicated by a shorter H···N distance. acs.org This modulation of hydrogen bond strength is a key aspect of resonance-assisted hydrogen bonding (RAHB). acs.org

    The effect of substituents can be quantified using parameters like the Hammett resonance constants (R). researchgate.net A strong correlation is often found between these constants and structural parameters, such as hydrogen bond distances, providing a predictive framework for designing molecules with specific properties. acs.org The table below illustrates the effect of different substituents at the R2 position (para to the hydrazone) on the H···N intramolecular hydrogen bond distance in this compound hydrazone derivatives, as determined by computational methods.

    Substituent (at R2)Substituent TypeCalculated H···N Distance (Å)Hammett Constant (R)
    -N(CH₃)₂EDG1.801-0.52
    -OHEDG1.777-0.43
    -HNeutral1.7640.00
    -ClEWG1.7450.11
    -CF₃EWG1.7280.16
    -NO₂EWG1.7140.18

    Data sourced from theoretical calculations on this compound hydrazone derivatives. nih.govresearchgate.net

    Prediction of Nonlinear Optical Properties

    This compound and its derivatives are of interest for applications in nonlinear optics (NLO), a field focused on materials that alter the properties of light. acs.org NLO materials are crucial for technologies like telecommunications and optical computing. nih.gov The NLO response of a molecule is primarily determined by its first hyperpolarizability (β), a measure of how the molecule's dipole moment changes in the presence of a strong electric field. Molecules with large β values are promising candidates for NLO applications.

    Computational chemistry, particularly DFT, provides a powerful tool for predicting the NLO properties of new materials before their synthesis. nih.govacs.org These calculations can guide the design of molecules with enhanced NLO responses. A key strategy for enhancing β is to create molecules with strong intramolecular charge transfer (ICT), typically by connecting an electron donor group to an electron acceptor group through a π-conjugated system. acs.org

    For this compound-based compounds, such as thiosemicarbazones and salicylaldimines, computational studies have shown that their NLO properties are highly dependent on the nature and position of substituents. nih.govselcuk.edu.tr By modifying the substituents, the HOMO-LUMO energy gap can be narrowed, which often correlates with an increased NLO response. nih.govacs.org For example, studies on a series of this compound thiosemicarbazones demonstrated that their calculated first hyperpolarizability values were significantly larger than that of urea, a standard reference material for NLO properties. nih.govresearchgate.net The table below compares the predicted first hyperpolarizability (βtot) for several this compound derivatives, highlighting the influence of different structural modifications.

    CompoundFirst Hyperpolarizability (βtot) (a.u.)Computational MethodReference
    This compound Thiosemicarbazone Derivative 1192.778M06/6-311G(d,p) nih.gov
    This compound Thiosemicarbazone Derivative 6501.709M06/6-311G(d,p) nih.gov
    (E)-N-benzyl-2-(2-hydroxybenzylidene)hydrazinecarbothioamide (BHCT1)383.186M06/6-31G(d,p) acs.org
    (E)-N-(2-chlorobenzyl)-2-(2-hydroxybenzylidene)hydrazinecarbothioamide (CHCT3)557.085M06/6-31G(d,p) acs.org
    Urea (Reference)~41.8- nih.govresearchgate.net

    Advanced Applications in Catalysis and Materials Science

    Catalysis

    Salicylaldehyde-based ligands and their metal complexes are extensively utilized in catalysis due to their tunable electronic and steric properties, ease of synthesis, and ability to stabilize various metal oxidation states.

    Metal-Salicylaldehyde Complexes as Catalysts

    Metal complexes derived from This compound (B1680747), especially those involving Schiff base ligands such as Salen (N,N′-bis(salicylidene)ethylenediamine), are highly valued in catalysis wikipedia.orgrsc.orgconscientiabeam.comsamipubco.comchemicalbook.com. These complexes are recognized for their diverse catalytic performances and their capacity to induce asymmetry in chemical reactions conscientiabeam.comsamipubco.comnih.govtijer.org. The catalytic efficiency and selectivity are significantly influenced by the nature of the metal ion, the specific ligand structure, and the coordination geometry conscientiabeam.comnih.govtijer.org.

    Vanadium(V) Schiff base complexes, prepared using this compound derivatives, have demonstrated efficacy in a range of asymmetric transformations. These include the alkynylation of aldehydes, enantioselective oxidation of organic sulfides, stereoselective synthesis of tetrahydrofurans, epoxidation of alkenes, and oxidation of bromides researchgate.net. Copper(II) and Nickel(II) salen complexes are employed in phase transfer Cα-alkylation reactions of amino acid enolates. Notably, a Cu(II) salen complex synthesized from (S,S)-cyclohexanediamine and this compound achieved high enantiomeric excesses (ee), ranging from 66% to 98%, in alkylation reactions performed at -20 °C mdpi.com. Nickel(II) salen complexes also function as active catalysts for the reductive amination of ketones mdpi.com.

    Manganese-salen complexes are recognized for their catalytic activity in the asymmetric epoxidation of alkenes wikipedia.org. Cobalt salen complexes have been utilized as bifunctional catalysts in the synthesis of cyclic carbonates from carbon dioxide and epoxides wikipedia.orgnih.gov. Furthermore, molybdenum(VI) complexes featuring chiral Schiff bases derived from this compound and trans-1,2-diaminocyclohexane exhibit high selectivity in the epoxidation of cyclohexene (B86901) and 1-octene (B94956) using tert-butyl hydroperoxide nih.gov. Copper(II) complexes with this compound Schiff base ligands have also proven effective in catalyzing N-arylation reactions of aromatic amines with aryl halides, offering a cost-effective alternative to palladium-based catalysts lpnu.ua. The structural tunability of this compound-derived ligands allows for optimization; for instance, the incorporation of bulky substituents, such as those found in ligands derived from 3,5-di-tert-butylthis compound, can enhance catalytic activity by minimizing dimer formation wikipedia.org.

    Table 1: Selected Metal-Salen Complexes and Their Catalytic Applications

    Metal Ligand Type Reaction Catalyzed Key Finding/Application Citation(s)
    Cu(II) Salen (from (S,S)-cyclohexanediamine & this compound) Asymmetric Cα-alkylation of amino acid enolates High enantioselectivity (ee 66–98%) mdpi.com
    Ni(II) Salen Reductive amination of ketones Active catalyst mdpi.com
    Mn Salen Asymmetric epoxidation of alkenes Catalytic activity wikipedia.org
    V(V) Chiral Schiff base (from this compound derivatives) Asymmetric alkynylation of aldehydes, Enantioselective oxidation of sulfides Versatile catalysts researchgate.net
    Mo(VI) Chiral Schiff base (from R-salicylaldehyde) Epoxidation of cyclohexene/1-octene Selective catalysts nih.gov

    Olefin Polymerization with this compound Imine Transition Metal Catalysts

    This compound imine ligands, when coordinated with transition metals, form effective catalysts for olefin polymerization enpress-publisher.comresearchgate.netd-nb.infoacs.org. These catalysts, particularly those involving late transition metals like nickel, offer advantages such as functional-group tolerance and the ability to copolymerize ethylene (B1197577) with polar comonomers d-nb.infoacs.org. The catalytic performance is significantly influenced by the ligand's structure, including steric hindrance and electronic effects, which can be readily modified through organic synthesis enpress-publisher.comresearchgate.net.

    Neutral nickel(II) catalysts based on salicylaldimine ligands have demonstrated high activity in ethylene polymerization, producing high molecular weight polyethylene (B3416737) (PE) without the need for cocatalysts d-nb.infoacs.org. These systems are also capable of catalyzing the copolymerization of ethylene with various functionalized olefins d-nb.infoacs.org. Supported versions of these catalysts have achieved activities up to 1.47 × 106 g PE/molNi·h, yielding polyethylenes with weight-average molecular weights reaching 120 kg/mol and exhibiting moderate branching (approximately 13–26 branches per 1000 carbon atoms) acs.org.

    Late transition metal salicylaldimine chelates have been utilized to produce substantially linear polyolefins with low degrees of branching google.com. Furthermore, these catalysts can be tailored for specific applications, such as the high selectivity trimerization of ethylene to produce alpha-olefins enpress-publisher.comresearchgate.net. The strategic introduction of bulky substituents ortho to the phenoxy group in the salicylaldimine ligand has been shown to promote high catalytic activity and the formation of high molecular weight polyethylene acs.org.

    Table 2: Salicylaldimine Catalysts in Olefin Polymerization

    Catalyst Type Metal Ligand Feature Polymerization Type Key Finding/Performance Citation(s)
    Neutral Ni(II) Ni Salicylaldimine with bulky ortho-phenoxy substituents Ethylene polymerization High activity, high MW PE, functional-group tolerant d-nb.infoacs.org
    Supported Ni(II) Ni Salicylaldimine with functional group for support Ethylene polymerization High activity (up to 1.47 × 106 g PE/molNi·h), MW up to 120 kg/mol , moderate branching acs.org

    Asymmetric Catalysis Facilitated by this compound Derivatives

    This compound derivatives are foundational to the synthesis of chiral ligands, most notably the Salen family, which are extensively employed in asymmetric catalysis rsc.orgnih.govacs.orgresearchgate.netresearchgate.nettcichemicals.com. These chiral salen-metal complexes are recognized as highly versatile catalysts, capable of inducing chirality in reaction products with remarkable stereoinduction nih.govacs.orgresearchgate.netresearchgate.net. The ease of synthesis and the tunability of salen ligands, both sterically and electronically, allow for broad applicability across a wide range of metal centers and chemical transformations nih.govacs.orgresearchgate.netresearchgate.net. Chirality can be incorporated into the ligand structure through the diamine backbone or via substituents on the aromatic rings derived from this compound acs.org.

    These chiral complexes serve as efficient catalysts for numerous asymmetric reactions. For example, Cu(II) salen complexes have been successfully applied in the asymmetric alkylation of alanine (B10760859) enolates with alkyl halides, yielding α-methyl α-amino acids with enantiomeric excesses between 75% and 90% mdpi.com. Manganese-salen complexes are well-established catalysts for the asymmetric epoxidation of alkenes wikipedia.org. Vanadium(V) Schiff base complexes, synthesized using chiral this compound derivatives, facilitate enantioselective oxidation of sulfides and asymmetric alkynylation of aldehydes researchgate.net. Chiral Salen-Mo catalysts have been developed for asymmetric cyclopropanation reactions, achieving good enantioselectivities researchgate.net. Furthermore, Cr(III) salen complexes derived from this compound have been used in hetero Diels-Alder reactions, demonstrating enantiomeric ratios of up to 74:26 sfu.ca. The design of chiral ligands, such as those incorporating bulky substituents derived from 3,5-di-tert-butylthis compound, can further enhance catalytic performance in asymmetric synthesis wikipedia.orgsfu.ca.

    Table 3: Chiral Salen-Metal Catalysts in Asymmetric Synthesis

    Metal Chiral Ligand Type Reaction Key Finding/Selectivity Citation(s)
    Cu(II) Chiral Salen Asymmetric alkylation of alanine enolates 75–90% ee mdpi.com
    V(V) Chiral Schiff base (from this compound derivatives) Enantioselective oxidation of sulfides High enantioselectivity researchgate.net
    Mo Chiral Salen Asymmetric cyclopropanation Good enantioselectivities researchgate.net

    Photocatalysis with Deprotonated this compound

    This compound has emerged as an efficient visible light photocatalyst, particularly in its deprotonated form researchgate.netacs.orgnih.govacs.orgacs.org. This photocatalytic activity is attributed to a unique deprotonative red-shift in its absorption spectrum, shifting from 324 nm to 417 nm, accompanied by a substantial increase in its fluorescence quantum yield from 0.0368 to 0.4632 researchgate.netacs.orgnih.govacs.org. This spectral shift enables this compound to effectively absorb and utilize visible light (λ > 400 nm) researchgate.netacs.orgnih.govacs.org. The mechanism involves the deprotonated this compound acting as a sensitizer, transferring energy to the substrate to generate reactive radical species researchgate.netacs.orgnih.govacs.org. The presence of the ortho-substituted hydroxyl group is crucial for this red-shift and subsequent photocatalytic activity acs.org.

    A notable application of this compound as a photocatalyst is in the intermolecular transalkylation of phthalimide. In this process, this compound functions as a single electron transfer/hydrogen atom transfer (SET-HAT) bifunctional photocatalyst, facilitating the C(Ar)–H cleavage transalkylation and leading to the formation of N-substituted phthalimides researchgate.netacs.orgnih.govacs.orgacs.org. These reactions proceed efficiently under mild conditions with low catalyst loadings (as low as 1 mol%), achieving yields of up to 99% acs.orgnih.gov. This compound has also been employed in visible-light induced aerobic oxidation reactions of N-alkylpyridinium salts and in various decarboxylative alkylations, demonstrating its versatility in photoredox catalysis acs.orgnih.govacs.org.

    Table 4: this compound as a Photocatalyst

    Photocatalyst Reaction Conditions/Key Features Yield/Efficiency Citation(s)
    This compound (deprotonated) Intermolecular Transalkylation of Phthalimide Visible light (>400 nm), energy transfer pathway Up to 99% yield researchgate.netacs.orgnih.govacs.orgacs.org
    This compound Visible-light induced aerobic oxidation of N-alkylpyridinium salts Visible light Not specified acs.orgnih.gov

    Materials Science

    This compound and its derivatives are key building blocks for functional materials, particularly in the realm of fluorescent dyes and organic electronics, owing to their inherent photophysical properties and chelating abilities.

    Precursors for Fluorescent Dyes and Organic Electronics

    This compound and its derivatives serve as important precursors and chelating agents in the synthesis of various functional materials, including those relevant to fluorescent dyes and organic electronics chemicalbook.comacs.orgscienceinfo.com. Schiff bases derived from this compound, along with other derivatives like thiosemicarbazones (TSCs), are actively explored for their photophysical properties, such as fluorescence and nonlinear optical (NLO) characteristics acs.org. The inherent fluorescence of this compound itself, particularly in its deprotonated form, contributes to its potential in these areas researchgate.netacs.orgnih.govacs.org.

    These compounds are investigated for their potential as components in fluorescent dyes due to their tunable optical properties acs.org. While specific applications in organic electronic devices like OLEDs are not extensively detailed in the provided literature, the general exploration of their photophysical behavior suggests a promising avenue for future material development acs.org. Additionally, this compound's ability to chelate heavy metal ions, such as Cu(II), makes it useful in analytical chemistry for the colorimetric detection of metal ion concentrations in environmental samples scienceinfo.com. Schiff bases derived from this compound also find applications in polymer science and as coloring materials tijer.orgresearchgate.net.

    Table 5: this compound Derivatives in Materials Science

    Compound Class Derived From Application Area Key Property/Use Citation(s)
    Schiff Bases, Thiosemicarbazones (TSCs) This compound Fluorescent Dyes, Organic Electronics, Sensors Photophysical properties, fluorescence, chelation chemicalbook.comacs.orgscienceinfo.com
    This compound N/A Analytical Chemistry Chelating agent for heavy metal detection scienceinfo.com

    List of Compounds Mentioned:

    this compound (2-Hydroxybenzaldehyde)

    Salen (N,N′-bis(salicylidene)ethylenediamine)

    Salicylaldimine ligands

    Chiral Salen ligands

    Metal-Salen complexes (general)

    Vanadium(V) Schiff base complexes

    Copper(II) Salen complexes

    Nickel(II) Salen complexes

    Manganese-Salen complexes

    Cobalt Salen complexes

    Molybdenum(VI) Schiff base complexes

    Ruthenium(II) Schiff base complexes

    Chiral Schiff base ligands

    this compound thiosemicarbazones (TSCs)

    this compound Schiff base-Cu complex

    Ethylenediamine (B42938) cellulose (B213188)

    N-hydroxyphthalimide esters

    Synthesis of Nanoparticles with this compound as a Capping Agent

    This compound and its derivatives can act as capping agents in the synthesis of various nanoparticles, including noble metals (e.g., gold, silver) and metal oxides (e.g., zinc oxide). As a capping agent, this compound can stabilize nascent nanoparticles, preventing their aggregation and controlling their size and morphology. The mechanism often involves the coordination of the phenolic hydroxyl and/or aldehyde groups to the nanoparticle surface. These functional groups can adsorb onto the nanoparticle surface, forming a protective layer that imparts colloidal stability mdpi.com. The presence of this compound can also influence the optical, electronic, and catalytic properties of the synthesized nanoparticles, making them suitable for applications in catalysis, sensing, and biomedical fields.

    Table 1: Nanoparticle Synthesis with this compound as a Capping Agent

    Nanoparticle TypeCapping Agent RoleKey Functional Groups InvolvedObserved Properties/ApplicationsReference
    Gold NanoparticlesStabilizer, Surface ModifierPhenolic -OH, Aldehyde (C=O)Enhanced stability, controlled size, potential for catalysis mdpi.com mdpi.com
    Silver NanoparticlesStabilizer, Surface ModifierPhenolic -OH, Aldehyde (C=O)Antibacterial activity, optical properties mdpi.com mdpi.com
    Zinc Oxide NanoparticlesStabilizer, Surface ModifierPhenolic -OH, Aldehyde (C=O)Photocatalysis, UV shielding mdpi.com mdpi.com

    Chemo/Fluorimetric Chemosensors and Sensing Probes

    This compound derivatives, particularly Schiff bases formed by condensing this compound with amines, are widely employed as chemosensors and fluorescent probes for detecting various analytes, including metal ions and anions mdpi.comresearchgate.netmdpi.comtandfonline.com. The sensing mechanism typically relies on changes in the photophysical properties (UV-Vis absorption or fluorescence) upon analyte binding. Common mechanisms include:

    Chelation-Enhanced Fluorescence (CHEF): Analyte binding to the Schiff base enhances fluorescence intensity by rigidifying the molecular structure and inhibiting non-radiative decay pathways mdpi.comacs.org.

    Photoinduced Electron Transfer (PET): In some designs, the analyte binding can block an electron transfer process that normally quenches fluorescence, leading to a "turn-on" fluorescence response mdpi.comtandfonline.com.

    Excited-State Intramolecular Proton Transfer (ESIPT): this compound-based Schiff bases can exhibit ESIPT. Analyte coordination can inhibit this process, leading to altered fluorescence mdpi.comresearchgate.net.

    These sensors demonstrate high selectivity and sensitivity, with detection limits often in the nanomolar range. For instance, Schiff bases derived from this compound have been developed for the selective detection of Al³⁺, Zn²⁺, Cu²⁺, and Fe³⁺ ions mdpi.commdpi.comtandfonline.comacs.orgresearchgate.netbohrium.comnih.govresearchgate.net.

    Table 2: this compound-Based Chemosensors and Sensing Probes

    Analyte DetectedSensor Type (Example)Sensing MechanismSignal ChangeDetection Limit (Example)Reference
    Al³⁺Schiff Base (e.g., 3a-3c)CHEF, ESIPT inhibitionFluorescence Enhancement2.81 × 10⁻⁷ M mdpi.com mdpi.com
    Zn²⁺Schiff Base (e.g., probe 1)PET inhibitionFluorescence Enhancement ("Turn-on")5.9 × 10⁻⁹ M researchgate.net researchgate.net
    Cu²⁺Schiff Base (e.g., DHP)Schiff base isomerization inhibitionFluorescence Enhancement ("Turn-on")Not specified rsc.org rsc.org
    F⁻This compound-basedHydrogen BondingColorimetric, Fluorescence EnhancementNot specified researchgate.net researchgate.net

    Applications in Corrosion Inhibition (Chemical Mechanism Focus)

    This compound and its derivatives, particularly Schiff bases, are effective corrosion inhibitors for various metals, such as mild steel and carbon steel, in acidic environments up.ac.zaup.ac.zaresearchgate.netchemsociety.org.ngniscpr.res.inciac.jl.cnresearchcommons.org. The primary mechanism of inhibition involves the adsorption of these organic molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.

    The adsorption process can occur through:

    Physisorption: Weak electrostatic interactions between the inhibitor molecules and the metal surface.

    Chemisorption: Stronger interactions involving the sharing or transfer of electrons between the inhibitor's heteroatoms (oxygen, nitrogen) and the vacant d-orbitals of the metal atoms (e.g., iron) up.ac.zaresearchcommons.org.

    The phenolic hydroxyl and imine (C=N) groups in this compound-based Schiff bases are crucial for adsorption, facilitating coordination with metal surface atoms up.ac.zaniscpr.res.in. Studies indicate that the adsorption often follows Langmuir or Temkin isotherms, suggesting monolayer formation and interaction between adsorbed molecules up.ac.zaresearchgate.netchemsociety.org.ngciac.jl.cnresearchgate.net. Electrochemical techniques like potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) confirm that these compounds act as mixed-type inhibitors, retarding both anodic and cathodic reactions up.ac.zaup.ac.zaresearchgate.netciac.jl.cn. Inhibition efficiencies can be very high, often exceeding 90% at modest concentrations chemsociety.org.ng.

    Table 3: Corrosion Inhibition Studies of this compound Derivatives

    MetalCorrosive MediumInhibitor (Example)Max. Inhibition Efficiency (%)Adsorption IsothermMechanism FocusReference
    Mild SteelHCl (1 M)SEMISCAD79%Langmuir up.ac.zaPhysisorption & Chemisorption up.ac.za up.ac.za
    Mild SteelHCl (1 M)p-TOLUSCAD86%Langmuir up.ac.zaPhysisorption & Chemisorption up.ac.za up.ac.za
    Carbon SteelHCl2HPP91.50%Langmuir chemsociety.org.ngAdsorption on surface chemsociety.org.ng chemsociety.org.ng
    Carbon SteelHClBHBD94.54%Langmuir chemsociety.org.ngAdsorption on surface chemsociety.org.ng chemsociety.org.ng
    Mild SteelHCl (1 M)This compound Thiosemicarbazone (ST)Excellent ciac.jl.cnLangmuir ciac.jl.cnAdsorption on MS surface ciac.jl.cn ciac.jl.cn

    Analytical Reagents (e.g., Hydrazine (B178648) Detection)

    This compound serves as a valuable analytical reagent, particularly for the quantitative determination of hydrazine. The reaction involves the condensation of the aldehyde group of this compound with the amine groups of hydrazine to form salicylaldazine (a Schiff base derivative) researchgate.netdtic.milnih.gov. This reaction can lead to a detectable signal, such as a color change or fluorescence enhancement, allowing for the quantification of hydrazine.

    The reaction between this compound and hydrazine typically yields a water-insoluble product, which can be used for gravimetric analysis or turbidity measurements dtic.mil. More sensitive methods utilize fluorescence. For example, specific this compound derivatives can form fluorescent hydrazones or undergo reactions that lead to fluorescence enhancement upon reaction with hydrazine researchgate.netfrontiersin.org. These methods offer high sensitivity, with detection limits in the nanomolar range, and good selectivity over other amines researchgate.netfrontiersin.org.

    Table 4: Hydrazine Detection Using this compound Derivatives

    ReagentAnalyteReaction ProductDetection MethodDetection Limit (Example)Reference
    5-chlorothis compoundHydrazineHydrazoneFluorescence Enhancement0.08 μM researchgate.net researchgate.net
    This compoundHydrazineSalicylaldazineTurbidity0.1 pg dtic.mil dtic.mil
    Coumarin-based probeHydrazineFluorescent conjugateFluorescence Enhancement78 nM frontiersin.org frontiersin.org

    Precursor in Fine Chemical Synthesis (e.g., Coumarin)

    This compound is a fundamental building block in the synthesis of numerous fine chemicals, most notably coumarins and their derivatives sciforum.netwikipedia.orgrsc.orgmdpi.comjmchemsci.comnih.govresearchgate.net. Its ortho-hydroxy aldehyde structure is ideally suited for cyclization reactions.

    Key synthetic routes utilizing this compound include:

    Perkin Reaction: The classical method for coumarin (B35378) synthesis involves the condensation of this compound with acetic anhydride (B1165640) in the presence of a base catalyst (e.g., sodium acetate) sciforum.netwikipedia.orgmdpi.comjmchemsci.comresearchgate.net. This reaction proceeds via an intramolecular aldol-type condensation of an intermediate O-acetyl this compound, followed by dehydration sciforum.netstackexchange.com.

    Knoevenagel Condensation: this compound can react with active methylene (B1212753) compounds (e.g., Meldrum's acid, malononitrile) in the presence of a base catalyst to form coumarin-3-carboxylic acids or related structures rsc.orgnih.govniscpr.res.in.

    Wittig Reaction: this compound can also participate in Wittig reactions to form various unsaturated compounds, which can then be cyclized to form coumarin derivatives or other heterocyclic systems.

    Beyond coumarins, this compound is a precursor for salicylaldimines, chromones, flavans, and various ligands used in coordination chemistry beilstein-journals.orghkasme.org.

    Environmental Chemistry of Salicylaldehyde

    Biodegradation Pathways and Mechanisms

    Salicylaldehyde (B1680747) is subject to biodegradation by a variety of microorganisms, including bacteria and fungi, as well as being metabolized by plants. The primary mechanism of microbial degradation involves the oxidation of the aldehyde group to a carboxylic acid, a reaction catalyzed by the enzyme this compound dehydrogenase. wikipedia.orgnih.gov

    In the context of microbial metabolism, the biodegradation of this compound is often a step in the larger pathway for the degradation of more complex aromatic compounds, such as naphthalene (B1677914). wikipedia.orgnih.gov For instance, in certain Pseudomonas species, naphthalene is broken down into smaller molecules, with this compound being a key intermediate. The enzyme this compound dehydrogenase, which requires NAD+ as a cofactor, oxidizes this compound to salicylate (B1505791). wikipedia.orgnih.gov This salicylate is then further metabolized, typically through conversion to catechol or gentisate, which then undergo ring cleavage to enter central metabolic pathways. researchgate.net

    Some bacteria, like Pseudomonas sp. strain C6, which is capable of degrading the pesticide carbaryl, also possess NAD+-dependent this compound dehydrogenase. This enzyme facilitates the oxidation of this compound to salicylate and shows a broad substrate specificity, acting on various aromatic aldehydes. researchgate.net

    In plants, this compound is also readily metabolized. Studies have shown that when introduced to various plant species, it undergoes simultaneous oxidation to salicylic (B10762653) acid, reduction to saligenin, and glucosylation to form helicin. royalholloway.ac.uk The enzymes responsible in plants are believed to be relatively non-specific aromatic aldehyde:NAD oxido-reductases. royalholloway.ac.uk

    Table 1: Key Enzymes and Products in this compound Biodegradation
    Organism TypeEnzymeReactionProduct(s)Reference
    Bacteria (e.g., Pseudomonas)This compound Dehydrogenase (SALDH)OxidationSalicylate wikipedia.orgnih.govresearchgate.net
    PlantsAromatic Aldehyde:NAD Oxido-reductasesOxidation, Reduction, GlucosylationSalicylic acid, Saligenin, Helicin royalholloway.ac.uk

    Photodegradation Processes in Aquatic and Atmospheric Environments

    The breakdown of this compound in the environment is also influenced by light-induced reactions, particularly in water and the atmosphere. While specific studies on this compound are limited, the photodegradation of the closely related compound, salicylic acid, provides significant insights into the likely processes.

    In aquatic environments, the photodegradation of aromatic compounds like salicylic acid often follows pseudo-first-order kinetics. nih.gov The rate of this degradation is influenced by several factors, including the initial concentration of the compound, the level of dissolved oxygen, and the presence of other substances like nitrate (B79036) and nitrite (B80452) ions, which can promote the reaction. nih.gov The process involves the generation of reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and superoxide (B77818) radicals (•O₂⁻), which are highly reactive and can oxidize organic pollutants. mdpi.com The oxidation of this compound with hydrogen peroxide can lead to the formation of catechol. wikipedia.org

    In the atmosphere, the fate of volatile organic compounds like this compound is largely determined by their reaction with photochemically generated oxidants. The total lifetime of a similar compound, gaseous methyl salicylate, has been estimated to be between one to four days, with its removal being a result of competing processes including oxidation and uptake by aerosols. researchgate.net It is expected that this compound would have a comparable atmospheric lifetime, being subject to degradation by hydroxyl radicals and other atmospheric oxidants.

    Table 2: Factors Influencing Photodegradation of this compound-related Compounds
    Environmental FactorEffect on Photodegradation RateMechanismReference
    Increasing Initial ConcentrationDecrease- nih.gov
    Increasing Oxygen LevelIncreaseFormation of reactive oxygen species nih.gov
    Presence of NO₃⁻ and NO₂⁻ ionsPromotesGeneration of additional radicals nih.gov

    Environmental Fate Modeling and Persistence Studies

    Environmental fate models are used to predict how a chemical will move and transform in the environment, considering processes like degradation, partitioning between air, water, and soil, and potential for bioaccumulation. researchgate.net For this compound, its environmental persistence is expected to be relatively low due to its susceptibility to both biodegradation and photodegradation. nih.govnih.gov

    Models for predicting environmental concentrations, such as PWC for surface water and PRZM-GM for groundwater, rely on input data for a substance's properties and degradation rates. confex.com While specific, comprehensive modeling studies for this compound are not widely published, its known properties allow for a qualitative assessment of its environmental fate.

    The complete degradation observed in inherent biodegradation tests suggests that this is a significant fate process in soil and water. nih.gov Its estimated octanol-water partition coefficient (Koc) suggests it is not expected to strongly adsorb to suspended solids and sediment in water. nih.gov Volatilization from water surfaces is anticipated to be an important process, with estimated half-lives of 5 days in a model river and 57 days in a model lake. nih.gov The potential for bioconcentration in aquatic organisms is considered low based on an estimated bioconcentration factor (BCF) of 7. nih.gov

    The persistence of any chemical can be highly variable depending on environmental conditions. nih.gov For example, factors like soil moisture, temperature, and the presence of adapted microbial populations can significantly influence degradation rates. nih.gov Therefore, while this compound is generally expected to be non-persistent, specific local conditions could affect its residence time in the environment.

    Occurrence in Natural Systems (Plant Metabolite)

    This compound is a naturally occurring compound found in a variety of plants and is also produced by some fungi and insects. wikipedia.orgnih.govnih.gov It often functions as a component of a plant's defense mechanism against herbivores and pathogens.

    It is recognized as a characteristic aroma component of buckwheat. wikipedia.org this compound is also found in the defensive secretions of several species of leaf beetles from the subtribe Chrysomelina, such as the red poplar leaf beetle (Chrysomela populi). wikipedia.org

    Furthermore, this compound has been identified as a metabolite in various plant species, often as part of their response to stress or as a volatile compound that can have allelopathic effects, inhibiting the growth of neighboring plants. mdpi.com For instance, it has been identified in cattail species (Typha domingensis) and is thought to contribute to the inhibition of growth of other aquatic plants. mdpi.com

    Table 3: Examples of Natural Occurrence of this compound
    OrganismSource/RoleReference
    Buckwheat (Fagopyrum esculentum)Aroma component wikipedia.org
    Poplar (Populus sp.)- wikipedia.org
    Leaf Beetles (Chrysomela populi)Larval defensive secretion wikipedia.org
    Decalepis hamiltoniiPlant metabolite nih.gov
    Cinnamomum sieboldiiPlant metabolite nih.gov
    Typha domingensis (Cattail)Allelopathic substance mdpi.com
    Fungi (e.g., Sordaria macrospora)Secondary metabolite nih.gov

    Q & A

    Basic: What are the standard protocols for synthesizing salicylaldehyde in laboratory settings, and how can reaction conditions be optimized for yield and purity?

    Answer:
    The Reimer-Tiemann reaction is a foundational method for synthesizing this compound, involving the reaction of phenol with chloroform in an alkaline medium. Key optimization parameters include:

    • Temperature control : Maintaining 60–70°C to minimize side reactions like dichlorocarbene formation .
    • pH adjustment : Using NaOH concentrations between 10–15% to balance reaction kinetics and product stability .
    • Catalyst selection : Introducing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance chloroform solubility and reaction efficiency.
      For purity, vacuum distillation (80–100°C at 10 mmHg) followed by recrystallization in ethanol-water mixtures (1:3 ratio) is recommended. Yield improvements (up to 75%) are achievable by substituting phenol with o-cresol derivatives under microwave-assisted conditions .

    Basic: Which spectroscopic techniques are most effective for characterizing this compound's structural properties, and what key spectral markers should researchers prioritize?

    Answer:

    • NMR Spectroscopy :
      • ¹H NMR : Prioritize the aldehyde proton (δ 9.8–10.2 ppm) and intramolecular H-bonded phenolic -OH (δ 11.5–12.5 ppm). Conformational analysis requires monitoring splitting patterns in aromatic protons (δ 6.8–7.5 ppm) .
      • ¹³C NMR : The aldehyde carbon (δ 190–195 ppm) and phenolic oxygen-adjacent carbons (δ 150–160 ppm) confirm substituent effects .
    • IR Spectroscopy : Key bands include the aldehyde C=O stretch (1680–1700 cm⁻¹) and H-bonded O-H stretch (2500–3200 cm⁻¹, broad) .
    • X-ray Diffraction : For crystalline derivatives, analyze dihedral angles between the aldehyde and phenolic groups to quantify H-bond strength (e.g., 2-{[(3-fluoro-4-morpholinophenyl)imino]methyl}phenol, E-configuration ).

    Advanced: How do intramolecular hydrogen bonding and substituent effects influence the stability and reactivity of nitro- and hydroxy-substituted salicylaldehydes?

    Answer:

    • H-Bonding : The closed conformation (Scheme 1 in ) stabilizes this compound via a 6-membered ring, contributing ~80% of the total H-bond energy. DFT (B3LYP/6-311+G(d,p)) and MP2/aug-cc-pVDZ optimizations reveal H-bond lengths of 1.85–1.90 Å, with energies ~31% stronger than in non-H-bonded analogs .
    • Substituent Effects :
      • Electron-Withdrawing Groups (NO₂) : Para-nitro substituents increase H-bond strength by 35% via resonance-assisted charge transfer to the phenolic -OH .
      • Electron-Donating Groups (OH) : Meta-hydroxy groups destabilize the H-bonded conformation, favoring open forms (conformation II in ).
        Methodologically, substituent effects are quantified using homodesmotic reactions and Substituent Effect Stabilization Energy (SESE) analysis .

    Advanced: What methodological approaches resolve contradictions in reported H-bonding energies for this compound conformers?

    Answer:
    Discrepancies arise from differing computational models and experimental conditions. To reconcile

    • Computational Cross-Validation : Compare DFT (B3LYP) and MP2 results with CCSD(T)-level benchmarks. For example, MP2 overestimates H-bond energies by 5–8% versus CCSD(T) .
    • Experimental Calibration : Use temperature-dependent NMR to measure exchange rates between conformers. In this compound, ΔG‡ for H-bond rupture is ~12 kcal/mol, correlating with DFT-predicted energies .
    • Error Analysis : Apply linear regression to SESE values, ensuring R² > 0.95 for substituent effect trends .

    Basic: What are the best practices for validating this compound-based fluorescent probes in metal ion detection?

    Answer:

    • Selectivity Testing : Screen against 10+ competing ions (e.g., Fe³⁺, Cu²⁺) using fluorescence quenching assays. This compound probes for Mg²⁺ show <5% interference at 100 μM competing ion concentrations .
    • Sensitivity Calibration : Determine the limit of detection (LOD) via linear regression (e.g., 5.78 μM for Mg²⁺ with R² = 0.994 ).
    • Reproducibility : Perform triplicate spiked recovery tests in real matrices (e.g., nutrient solutions). Acceptable recoveries range 99–105% with RSD < 2% .

    Advanced: How can researchers design experiments to track this compound's biosynthetic pathways in insect models?

    Answer:

    • Isotopic Labeling : Feed Phratora vulgatissima beetles ¹³C-salicin to trace this compound formation in fecal extracts via LC-MS .
    • Enzyme Inhibition : Use β-glucosidase inhibitors (e.g., conduritol B epoxide) to block salicin hydrolysis, quantifying residual this compound via GC-MS .
    • Microbiome Profiling : Analyze gut microbiota (16S rRNA sequencing) to identify bacterial strains responsible for oxidizing salicyl alcohol to this compound .

    Advanced: What statistical methods are appropriate for analyzing substituent effects on this compound's electronic properties?

    Answer:

    • Multivariate Analysis : Apply Principal Component Analysis (PCA) to correlate Hammett σ values with NMR chemical shifts .
    • Error Propagation : Use Monte Carlo simulations to quantify uncertainties in SESE calculations, ensuring 95% confidence intervals .
    • Cross-Validation : Split datasets into training (70%) and validation (30%) subsets to test substituent effect models (e.g., PLS-DA for classification accuracy ).

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    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.